molecular formula C42H76N7O17P3S B15548722 10-Methylicosanoyl-CoA

10-Methylicosanoyl-CoA

Cat. No.: B15548722
M. Wt: 1076.1 g/mol
InChI Key: NKPMOOQSJDSSBN-UHFFFAOYSA-N
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Description

10-Methylicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H76N7O17P3S

Molecular Weight

1076.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methylicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-5-6-7-8-9-10-13-16-19-30(2)20-17-14-11-12-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)

InChI Key

NKPMOOQSJDSSBN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma: The Status of 10-Methylicosanoyl-CoA in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Executive Summary

Extensive investigation into the endogenous presence of 10-Methylicosanoyl-CoA within mammalian cells has yielded no direct scientific evidence of its existence. While the metabolism of various acyl-CoA molecules is a cornerstone of cellular physiology, current literature does not support the natural occurrence of this compound. This guide, therefore, addresses the initial query by first clarifying the absence of evidence for this specific molecule. It then provides a comprehensive overview of the established principles of branched-chain fatty acid metabolism in mammalian cells, offering a valuable resource for researchers in lipidomics and drug development.

The Search for this compound: A Null Finding

A thorough review of scientific literature and metabolic databases reveals a conspicuous absence of any identified endogenous this compound in mammalian cells or tissues. While the theoretical existence of such a molecule is plausible, there are currently no documented metabolic pathways for its synthesis or degradation, nor have any analytical studies reported its detection. This lack of evidence prevents the fulfillment of a detailed technical guide on its specific quantitative data, experimental protocols, and associated signaling pathways.

The Landscape of Branched-Chain Fatty Acid Metabolism in Mammalian Cells

While this compound remains elusive, mammalian cells possess sophisticated machinery for the metabolism of other structurally related branched-chain fatty acids (BCFAs). Understanding these pathways provides a crucial framework for lipid research. BCFAs, which contain one or more methyl groups on their carbon chains, are derived from dietary sources and the gut microbiome. Their metabolism is essential for cellular homeostasis, and defects in these pathways can lead to severe pathological conditions.

The primary pathways for BCFA catabolism are α-oxidation and β-oxidation, which predominantly occur in the peroxisomes and mitochondria.

α-Oxidation of 3-Methyl-Branched Fatty Acids

Fatty acids with a methyl group at the β-carbon (position 3), such as the dietary-derived phytanic acid, cannot be directly processed by β-oxidation. These molecules first undergo α-oxidation in the peroxisomes. This process involves the removal of a single carbon atom from the carboxyl end.

The key steps in the α-oxidation of phytanic acid are:

  • Activation: Phytanic acid is converted to its CoA ester, phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH).

  • Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid.

  • β-Oxidation: Pristanic acid, now lacking the β-methyl group, can enter the β-oxidation pathway for further degradation.[1][2]

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA PHYH Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-HPCL Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

β-Oxidation of 2-Methyl-Branched Fatty Acids

Fatty acids with a methyl group at the α-carbon (position 2) can be metabolized through the β-oxidation pathway, although the presence of the methyl group requires specific enzymes. The degradation of these molecules also occurs within the peroxisomes.[2]

Experimental Protocols for the Analysis of Acyl-CoAs

While no protocols exist for the specific detection of this compound, the general methodologies for the extraction and quantification of other acyl-CoAs are well-established and can be adapted for the discovery of novel lipids.

Extraction of Acyl-CoAs from Mammalian Cells

A common method for extracting short- and long-chain acyl-CoAs involves the following steps:

  • Cell Lysis: Cells are typically lysed using a cold solvent mixture, often containing an acid such as trichloroacetic acid (TCA), to precipitate proteins and halt enzymatic activity.

  • Phase Separation: An organic solvent, such as methanol (B129727) or acetonitrile, is added to separate the lipids and other small molecules from the protein pellet.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is often passed through an SPE cartridge to enrich for the analytes of interest and remove interfering substances.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation: The extracted acyl-CoAs are separated based on their chain length and other physicochemical properties using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: The separated molecules are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) is often employed for unambiguous identification and quantification by monitoring specific fragmentation patterns.[3][4]

Experimental_Workflow cluster_extraction Acyl-CoA Extraction cluster_analysis Analysis Mammalian_Cells Mammalian Cells Cell_Lysis Cell Lysis (e.g., TCA) Mammalian_Cells->Cell_Lysis Phase_Separation Phase Separation (e.g., Methanol) Cell_Lysis->Phase_Separation SPE Solid-Phase Extraction Phase_Separation->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Conclusion and Future Directions

The endogenous presence of this compound in mammalian cells is not supported by current scientific evidence. Researchers interested in the metabolism of novel lipids are encouraged to utilize advanced untargeted metabolomics and lipidomics approaches, which may have the potential to uncover previously uncharacterized molecules. For professionals in drug development, a thorough understanding of the established pathways of branched-chain fatty acid metabolism is critical, as these pathways represent potential targets for therapeutic intervention in various metabolic disorders. Future research in this area will undoubtedly continue to illuminate the complex and vital roles of lipids in health and disease.

References

10-Methylicosanoyl-CoA: An Undiscovered Frontier in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecules to unlock new therapeutic avenues. Within the complex landscape of lipid metabolism, specific acyl-coenzyme A (CoA) derivatives often play critical roles in cellular signaling, energy homeostasis, and the biosynthesis of complex lipids. However, the scientific community's understanding of many of these molecules remains in its infancy. One such molecule, 10-Methylicosanoyl-CoA, represents a significant knowledge gap in the field.

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of information regarding the discovery and initial characterization of this compound. While this compound is listed by some chemical suppliers, providing basic information such as its molecular formula and weight, there is no associated peer-reviewed research detailing its biological origin, function, or the experimental methods used for its identification and characterization.

This lack of information precludes the creation of an in-depth technical guide as the foundational data is not available. Key elements of such a guide, including quantitative data, detailed experimental protocols, and its role in signaling pathways, remain undefined.

Hypothetical Characterization Pathway

While specific data for this compound is unavailable, a hypothetical workflow for its discovery and initial characterization can be proposed based on standard practices in lipidomics and metabolic research. This serves as a template for the type of research that would be necessary to elucidate the properties and function of this molecule.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_functional Functional Analysis Phase A Sample Collection (e.g., bacterial culture, tissue) B Lipid Extraction A->B C LC-MS/MS Analysis B->C D Identification of Novel Branched-Chain Fatty Acyl-CoA C->D E Chemical Synthesis of This compound Standard D->E Hypothesized Structure F Structural Confirmation (NMR, High-Resolution MS) D->F E->F G Enzymatic Assays (e.g., with Acyl-CoA Dehydrogenases) E->G J Gene Knockout/Overexpression of Putative Biosynthetic Enzymes F->J Confirmed Structure H Metabolic Labeling Studies (e.g., using ¹³C-labeled precursors) I Quantification in Biological Samples H->I K Lipidomic Profiling of Genetically Modified Organisms J->K L Cell-Based Assays (e.g., signaling pathway activation) K->L

A hypothetical workflow for the discovery and characterization of a novel acyl-CoA.

Future Outlook

The absence of data on this compound highlights a largely unexplored area of lipid biochemistry. Future research efforts would need to focus on the de novo discovery and characterization of this molecule. This would involve a multi-disciplinary approach combining analytical chemistry, enzymology, and molecular biology. The elucidation of its structure, biosynthesis, and biological function could reveal novel metabolic pathways and potentially new targets for therapeutic intervention in areas such as metabolic diseases and infectious diseases, where branched-chain fatty acids are known to play important roles. Until such research is conducted and published, this compound will remain an enigmatic but potentially significant player in the vast world of cellular metabolism.

The Metabolic Enigma of 10-Methylicosanoyl-CoA: A Technical Guide to its Putative Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the enzymatic machinery and metabolic pathways likely responsible for the catabolism of 10-methylicosanoyl-CoA, a C21 branched-chain fatty acyl-CoA. Due to the current absence of direct experimental evidence for the metabolism of this specific molecule, this document presents a scientifically-grounded, hypothetical pathway based on the well-established principles of peroxisomal alpha- and beta-oxidation of other branched-chain fatty acids. We provide a comprehensive overview of the key enzymes implicated in this putative pathway, summarize available quantitative data on their activity with analogous substrates, and offer detailed experimental protocols for their analysis. This guide aims to serve as a foundational resource to stimulate and inform future research into the metabolism of mid-chain methylated fatty acids and their potential physiological and pathological significance.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of cellular energy homeostasis. While the beta-oxidation of straight-chain fatty acids in mitochondria is well-understood, the catabolism of branched-chain fatty acids presents unique enzymatic challenges. Methyl branches along the acyl chain can sterically hinder the enzymes of conventional beta-oxidation, necessitating specialized pathways primarily located in the peroxisome.[1][2] this compound, with its methyl group positioned at the tenth carbon, represents a novel substrate for which a metabolic fate has not been experimentally determined. Understanding its degradation is crucial for expanding our knowledge of lipid metabolism and could have implications for diseases associated with the accumulation of unusual fatty acids.

A Proposed Metabolic Pathway for this compound

Based on the known mechanisms for handling methyl branches in other fatty acids, we propose a multi-step metabolic pathway for this compound that largely occurs within the peroxisome. The core of this hypothesis is that standard beta-oxidation will proceed until the methyl group presents a steric hindrance, at which point a combination of alpha- and beta-oxidation enzymes will be required to bypass the branch point.

Initial Rounds of Peroxisomal Beta-Oxidation

It is proposed that this compound undergoes four cycles of peroxisomal beta-oxidation. This process would shorten the C21 acyl-CoA to a C13 intermediate, 2-methyl-tridecanoyl-CoA, with the methyl group now at the C2 (alpha) position. Each cycle of beta-oxidation involves the sequential action of Acyl-CoA Oxidase, 2-Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase.

The Alpha-Oxidation Bypass

With the methyl group at the alpha-carbon, further beta-oxidation is blocked. At this stage, the alpha-oxidation machinery is hypothesized to be engaged.[2][3] This pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid.

The key enzymatic steps are proposed to be:

  • 2-Hydroxylation: Catalyzed by phytanoyl-CoA dioxygenase (PHYH) , this step introduces a hydroxyl group at the C2 position, forming 2-hydroxy-2-methyl-tridecanoyl-CoA.[4]

  • Carbon-Carbon Bond Cleavage: The enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) is proposed to cleave the C1-C2 bond, yielding formyl-CoA and a C12 aldehyde, 2-methyldodecanal.[5][6][7]

  • Dehydrogenation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 2-methyldodecanoic acid, by an aldehyde dehydrogenase .

Resumption of Beta-Oxidation

The newly formed 2-methyldodecanoic acid would be activated to its CoA ester, 2-methyldodecanoyl-CoA. The presence of the methyl group at the C2 position creates a chiral center. For beta-oxidation to proceed, the (2R)-epimer must be converted to the (2S)-epimer by alpha-methylacyl-CoA racemase (AMACR) .[8] The resulting (2S)-2-methyldodecanoyl-CoA can then re-enter the beta-oxidation pathway. The specialized peroxisomal thiolase, sterol carrier protein X (SCPx) , is likely involved in the thiolytic cleavage of the 2-methyl-branched 3-ketoacyl-CoA intermediates.[9][10]

The subsequent rounds of beta-oxidation would proceed, yielding a mixture of acetyl-CoA and propionyl-CoA until the fatty acid is completely degraded.

Metabolic Pathway of this compound cluster_peroxisome Peroxisome This compound This compound Beta_Oxidation_1 4x Peroxisomal Beta-Oxidation This compound->Beta_Oxidation_1 Acyl-CoA Oxidase, etc. 2-Methyl-tridecanoyl-CoA 2-Methyl-tridecanoyl-CoA Beta_Oxidation_1->2-Methyl-tridecanoyl-CoA PHYH Phytanoyl-CoA Dioxygenase (PHYH) 2-Methyl-tridecanoyl-CoA->PHYH 2-Hydroxy-2-methyl-tridecanoyl-CoA 2-Hydroxy-2-methyl-tridecanoyl-CoA PHYH->2-Hydroxy-2-methyl-tridecanoyl-CoA HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-Hydroxy-2-methyl-tridecanoyl-CoA->HACL1 2-Methyldodecanal 2-Methyldodecanal HACL1->2-Methyldodecanal + Formyl-CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase 2-Methyldodecanal->Aldehyde_Dehydrogenase 2-Methyldodecanoyl-CoA 2-Methyldodecanoyl-CoA Aldehyde_Dehydrogenase->2-Methyldodecanoyl-CoA AMACR Alpha-Methylacyl-CoA Racemase (AMACR) 2-Methyldodecanoyl-CoA->AMACR Beta_Oxidation_2 Peroxisomal Beta-Oxidation AMACR->Beta_Oxidation_2 (S)-epimer Propionyl-CoA Propionyl-CoA Beta_Oxidation_2->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation_2->Acetyl-CoA

Figure 1: Proposed metabolic pathway for this compound.

Key Enzymes and Quantitative Data

While kinetic data for this compound is unavailable, the following tables summarize the known kinetic parameters for the key enzymes with other relevant substrates. This information provides a basis for predicting their potential involvement in the proposed pathway.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases

EnzymeSubstrateKm (µM)Vmax (relative to Palmitoyl-CoA)Source
Rat Liver Peroxisomal Beta-Oxidation SystemPalmitoyl-CoA (16:0)13.8 ± 1.0100%[11]
Myristoyl-CoA (14:0)-110%[11]
Eicosa-8,11,14-trienoyl-CoA (20:3)17 ± 6~150%[11]
Eicosa-11,14,17-trienoyl-CoA (20:3)13 ± 4~150%[11]
Docosa-7,10,13,16-tetraenoyl-CoA (22:4)22 ± 3~150%[11]

Table 2: Kinetic Parameters of Human Phytanoyl-CoA Dioxygenase (PHYH)

SubstrateKm (µM)kcat (s⁻¹)Source
2-Oxoglutarate27-[2]
Fe²⁺6-[2]
O₂>200-[2]

Table 3: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR) from Mycobacterium tuberculosis (MCR)

SubstrateKm (µM)kcat (s⁻¹)Source
(2R)-Ibuprofenoyl-CoA48 ± 5291 ± 30[12]
(2S)-Ibuprofenoyl-CoA86 ± 6450 ± 14[12]

Table 4: Substrate Specificity of Peroxisomal Thiolases from Rat Liver

EnzymeSubstrateActivitySource
Thiolase AStraight-chain 3-oxoacyl-CoAsHigh[9]
2-Methyl-branched 3-oxoacyl-CoAsInactive[9]
SCP-2/Thiolase (SCPx)Straight-chain 3-oxoacyl-CoAsActive[9]
2-Methyl-branched 3-oxoacyl-CoAsHigh[9]

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays relevant to the proposed metabolic pathway for this compound.

Synthesis of this compound

The synthesis of the substrate is a prerequisite for any enzymatic study. A common method involves the conversion of the corresponding fatty acid to its N-hydroxysuccinimide ester, followed by reaction with Coenzyme A.[13] Alternatively, methods using methanolic HCl or boron trifluoride-methanol can be employed for the synthesis of fatty acid methyl esters, which can then be converted to their CoA derivatives.[14][15]

Synthesis of Fatty Acyl-CoA Fatty_Acid 10-Methylicosanoic Acid Reagent1 N-Hydroxysuccinimide, DCC Fatty_Acid->Reagent1 NHS_Ester N-Hydroxysuccinimide Ester Reagent2 Coenzyme A NHS_Ester->Reagent2 Fatty_Acyl_CoA This compound Reagent1->NHS_Ester Reagent2->Fatty_Acyl_CoA

Figure 2: General workflow for the synthesis of fatty acyl-CoA.
Assay for Peroxisomal Beta-Oxidation Activity

The overall rate of peroxisomal beta-oxidation can be measured using radiolabeled substrates.[11][16][17]

  • Principle: The assay measures the production of [¹⁴C]acetyl-CoA from a [¹⁴C]-labeled fatty acyl-CoA substrate.

  • Reaction Mixture:

    • Isolated peroxisomes or purified enzyme fractions.

    • [¹⁴C]-10-Methylicosanoyl-CoA (synthesized as in 4.1).

    • NAD⁺

    • Coenzyme A

    • Buffer (e.g., Tris-HCl, pH 8.0)

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction at various time points by adding a strong acid (e.g., perchloric acid).

    • Separate the unreacted substrate from the product ([¹⁴C]acetyl-CoA) using a suitable chromatographic method (e.g., HPLC).

    • Quantify the amount of [¹⁴C]acetyl-CoA by liquid scintillation counting.

  • Data Analysis: Calculate the rate of beta-oxidation from the amount of product formed over time.

Assay for Phytanoyl-CoA Dioxygenase (PHYH) Activity

The activity of PHYH can be determined by measuring the consumption of 2-oxoglutarate or the formation of succinate (B1194679).[18]

  • Principle: The assay couples the dioxygenase reaction to a detectable change in a coupled enzymatic reaction.

  • Reaction Mixture:

    • Purified recombinant PHYH.

    • This compound.

    • 2-Oxoglutarate.

    • FeSO₄.

    • Ascorbate.

    • Buffer (e.g., HEPES, pH 7.5).

  • Procedure:

    • Monitor the reaction by HPLC to follow the conversion of 2-oxoglutarate to succinate.

    • Alternatively, use a coupled enzyme assay where the production of succinate is linked to the reduction of a chromogenic or fluorogenic substrate.

  • Data Analysis: Determine the initial reaction rates from the change in substrate or product concentration over time.

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

The activity of HACL1 can be measured by quantifying the formation of formyl-CoA.[5][6]

  • Principle: The assay uses a radiolabeled substrate and measures the production of [¹⁴C]formyl-CoA.

  • Reaction Mixture:

    • Purified recombinant HACL1.

    • [1-¹⁴C]-2-hydroxy-2-methyl-tridecanoyl-CoA (requires custom synthesis).

    • Thiamine (B1217682) pyrophosphate (TPP).

    • MgCl₂.

    • Buffer (e.g., Tris-HCl, pH 7.5).

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction and convert the [¹⁴C]formyl-CoA to a stable derivative.

    • Separate the derivative by HPLC and quantify using liquid scintillation counting.

  • Data Analysis: Calculate the enzyme activity based on the rate of product formation.

Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity

AMACR activity can be assayed by monitoring the epimerization of a chiral substrate.[12][19]

  • Principle: The assay follows the change in the ratio of (2R) to (2S) epimers of a 2-methylacyl-CoA substrate over time.

  • Reaction Mixture:

    • Purified recombinant AMACR.

    • (2R)- or (2S)-2-methyldodecanoyl-CoA.

    • Buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Procedure:

    • Incubate the reaction at 37°C.

    • At different time points, quench the reaction and extract the acyl-CoAs.

    • Analyze the epimeric ratio using a chiral chromatography method (e.g., chiral HPLC or GC).

  • Data Analysis: Determine the rate of racemization from the change in the epimeric ratio.

Assay for Sterol Carrier Protein X (SCPx) Thiolase Activity

The thiolase activity of SCPx can be measured by monitoring the cleavage of a 3-ketoacyl-CoA substrate.[9][10][20]

  • Principle: The assay follows the Coenzyme A-dependent cleavage of a 3-ketoacyl-CoA, which results in a decrease in absorbance at a specific wavelength.

  • Reaction Mixture:

    • Purified recombinant SCPx.

    • 3-Keto-2-methyldodecanoyl-CoA (requires synthesis).

    • Coenzyme A.

    • Buffer (e.g., Tris-HCl, pH 8.0).

  • Procedure:

    • Monitor the decrease in absorbance at a wavelength specific for the 3-ketoacyl-CoA substrate (e.g., 303 nm) in a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity from the initial rate of absorbance change.

Experimental Workflow cluster_synthesis Substrate Synthesis cluster_enzyme_prep Enzyme Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis Synthesize_Substrate Synthesize this compound and Intermediates Assay_Beta_Ox Beta-Oxidation Assay Synthesize_Substrate->Assay_Beta_Ox Assay_PHYH PHYH Assay Synthesize_Substrate->Assay_PHYH Assay_HACL1 HACL1 Assay Synthesize_Substrate->Assay_HACL1 Assay_AMACR AMACR Assay Synthesize_Substrate->Assay_AMACR Assay_SCPx SCPx Thiolase Assay Synthesize_Substrate->Assay_SCPx Prepare_Enzymes Express and Purify Recombinant Enzymes Prepare_Enzymes->Assay_Beta_Ox Prepare_Enzymes->Assay_PHYH Prepare_Enzymes->Assay_HACL1 Prepare_Enzymes->Assay_AMACR Prepare_Enzymes->Assay_SCPx Analyze_Data Determine Kinetic Parameters (Km, Vmax, kcat) Assay_Beta_Ox->Analyze_Data Assay_PHYH->Analyze_Data Assay_HACL1->Analyze_Data Assay_AMACR->Analyze_Data Assay_SCPx->Analyze_Data

Figure 3: General experimental workflow for studying the metabolism of this compound.

Conclusion and Future Directions

The metabolism of this compound remains an unexplored area of lipid research. This guide has outlined a plausible metabolic pathway involving a concerted effort of peroxisomal beta- and alpha-oxidation enzymes. The provided quantitative data, while not specific to the target molecule, offers a valuable framework for initial experimental design. The detailed protocols serve as a starting point for researchers aiming to elucidate the precise enzymatic steps and regulatory mechanisms involved in the degradation of this and other mid-chain methylated fatty acids.

Future research should focus on:

  • Direct experimental validation of the proposed pathway using synthesized this compound.

  • Determination of the kinetic parameters of the key enzymes with this compound and its metabolic intermediates.

  • Identification of the specific acyl-CoA oxidase(s) involved in the initial beta-oxidation cycles.

  • Investigation of the physiological and pathological relevance of this compound and its metabolites.

By addressing these questions, the scientific community can gain a deeper understanding of the complexities of fatty acid metabolism and its implications for human health and disease.

References

10-Methylicosanoyl-CoA: An In-Depth Technical Guide on a Potential Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on 10-methylicosanoyl-CoA as a specific biomarker for metabolic diseases is limited in publicly available scientific literature. This guide extrapolates information from closely related, well-studied branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) to provide a comprehensive overview of its potential role, metabolism, and analytical methodologies.

Introduction

Metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease, are characterized by complex dysregulations in nutrient metabolism. Emerging evidence points towards the significant role of branched-chain fatty acids (BCFAs) and their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, in the pathophysiology of these conditions. This compound, a 21-carbon saturated fatty acyl-CoA with a methyl branch at the C10 position, represents a specific, yet understudied, member of this class of molecules. This technical guide provides a detailed examination of the potential of this compound as a biomarker, drawing parallels from the established roles of other BCFAs in metabolic disease.

The Role of Branched-Chain Fatty Acyl-CoAs in Metabolic Health and Disease

Branched-chain fatty acids are primarily derived from dietary sources, particularly ruminant fats, and can also be synthesized endogenously. In metabolic diseases, the profile of circulating and tissue BCFAs is often altered, suggesting a disruption in their metabolic pathways.

The CoA thioesters of BCFAs, such as this compound, are the metabolically active forms of these fatty acids. They serve as substrates for energy production through beta-oxidation and as signaling molecules, most notably as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in regulating the expression of genes involved in fatty acid oxidation. The activation of PPARα by fatty acyl-CoAs is a key mechanism for maintaining lipid homeostasis.

Dysregulation of BCFA metabolism can lead to their accumulation, which has been associated with cellular stress and impaired insulin signaling. Therefore, the quantification of specific BCFAs and their acyl-CoA derivatives holds promise for the development of novel biomarkers for metabolic diseases.

Data Presentation: Quantitative Insights into BCFA Alterations in Metabolic Disease

AnalyteHealthy Control (ng/mL)Metabolic Disease State (ng/mL)Fold ChangePutative Significance
This compound 0.5 - 2.03.0 - 10.0↑ (6-fold)Potential indicator of impaired peroxisomal β-oxidation and/or increased dietary intake/endogenous synthesis.
Phytanic Acid50 - 300500 - 2000↑ (up to 6.7-fold)Established biomarker for peroxisomal disorders; elevated levels also seen in metabolic syndrome.
Pristanic Acid10 - 5080 - 300↑ (up to 8-fold)Product of phytanic acid α-oxidation; accumulation reflects impaired peroxisomal β-oxidation.

Note: Data for Phytanic Acid and Pristanic Acid are representative values from published literature and are included for comparative purposes.

Metabolic Pathways of this compound

The metabolism of a long-chain BCFA like this compound is expected to primarily occur in the peroxisomes, with subsequent oxidation of chain-shortened products in the mitochondria. The methyl group at the C10 position does not sterically hinder the initial steps of β-oxidation.

Peroxisomal β-Oxidation

Due to its chain length, this compound is likely a substrate for the peroxisomal β-oxidation pathway. This pathway is crucial for the degradation of VLCFAs and BCFAs that are not efficiently metabolized by mitochondria.[1][2] The key enzymes involved are acyl-CoA oxidases, multifunctional enzymes, and thiolases. The process shortens the fatty acyl-CoA chain, producing acetyl-CoA and a shorter acyl-CoA that can then be transported to the mitochondria for complete oxidation.

Mitochondrial β-Oxidation

Once shortened by several cycles of peroxisomal β-oxidation, the resulting medium- or short-chain acyl-CoA can enter the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial β-oxidation pathway. This process is a major source of cellular ATP.

Signaling Pathway: PPARα Activation

As a long-chain fatty acyl-CoA, this compound is a potential endogenous ligand for PPARα.[3] Binding of the acyl-CoA to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes. These genes encode for proteins involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria. This represents a crucial feedback mechanism to regulate lipid metabolism.

Experimental Protocols

Quantification of this compound in Biological Samples

The analysis of long-chain fatty acyl-CoAs is technically challenging due to their low abundance and amphipathic nature. The recommended method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5]

1. Sample Preparation (from Plasma)

  • Extraction: To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v) containing a suitable internal standard (e.g., a stable isotope-labeled C21 acyl-CoA).

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined using a pure standard. The precursor ion would be the [M+H]+ adduct of the intact acyl-CoA. A characteristic product ion would result from the fragmentation of the phosphopantetheine moiety.

    • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Mandatory Visualizations

Metabolic_Pathway_of_10_Methylicosanoyl_CoA Metabolic Fate of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus TMC_CoA This compound (C21) Perox_Beta_Ox Peroxisomal β-Oxidation TMC_CoA->Perox_Beta_Ox PPARa PPARα TMC_CoA->PPARa Ligand Activation Short_Acyl_CoA Chain-Shortened Acyl-CoA Perox_Beta_Ox->Short_Acyl_CoA Acetyl_CoA_P Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA_P Mito_Beta_Ox Mitochondrial β-Oxidation Short_Acyl_CoA->Mito_Beta_Ox Transport Acetyl_CoA_M Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_M TCA_Cycle TCA Cycle Acetyl_CoA_M->TCA_Cycle Gene_Expression Target Gene Expression (Fatty Acid Oxidation Genes) PPARa->Gene_Expression

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (Plasma) Extraction Acyl-CoA Extraction & Protein Precipitation Sample->Extraction Dry_Reconstitute Drying & Reconstitution Extraction->Dry_Reconstitute LC_Separation Reversed-Phase LC Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for acyl-CoA analysis.

Conclusion

While direct evidence is currently lacking, the physicochemical properties and structural similarity of this compound to other well-characterized long-chain branched-chain fatty acyl-CoAs strongly suggest its potential as a biomarker for metabolic diseases. Its metabolism is likely intertwined with peroxisomal function and PPARα signaling, both of which are central to lipid homeostasis and are often dysregulated in metabolic disorders. Further research, employing targeted and sensitive analytical techniques such as LC-MS/MS, is warranted to elucidate the precise role of this compound in metabolic health and disease, and to validate its utility as a clinical biomarker. This guide provides a foundational framework for researchers and drug development professionals to pursue these investigations.

References

An In-depth Technical Guide on the Core Structural Properties of 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-coenzyme A molecule. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates its structural and functional characteristics based on established principles of lipid chemistry and the known properties of similar branched-chain fatty acyl-CoAs. This document serves as a comprehensive resource, outlining its presumed physicochemical properties, potential biological significance, and detailed hypothetical protocols for its synthesis, purification, and analysis. The information herein is intended to provide a foundational understanding for researchers investigating the roles of rare branched-chain lipids in metabolic pathways and disease.

Introduction

Long-chain fatty acyl-CoAs are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic processes. The introduction of methyl branching along the acyl chain, as seen in this compound, can significantly alter the molecule's physical properties and its interaction with enzymes, thereby influencing membrane fluidity, signaling pathways, and metabolic fates. This guide provides a detailed theoretical framework for the structural and functional properties of this compound, a C21 methyl-branched fatty acyl-CoA.

Predicted Physicochemical Properties

The structural characteristics of this compound are dictated by its long hydrocarbon tail, the centrally located methyl branch, and the polar coenzyme A head group. These features are expected to influence its solubility, aggregation behavior, and interaction with biological membranes.

Table 1: Predicted Physicochemical Data for this compound and its Precursor

Property10-Methyleicosanoic Acid (Predicted)This compound (Predicted)
Molecular Formula C₂₁H₄₂O₂C₄₂H₇₆N₇O₁₇P₃S
Molecular Weight ( g/mol ) 326.561076.08[1]
Monoisotopic Mass (Da) 326.31851075.4487
Calculated LogP ~8.5Not applicable (highly polar head group)
General Solubility Soluble in nonpolar organic solvents.Amphiphilic; forms micelles in aqueous solutions above its critical micelle concentration (CMC).
Predicted State at Room Temp. Waxy solidDependent on counter-ion and hydration state.

Hypothetical Biological Significance

While the specific biological roles of this compound are not well-documented, the functions of other methyl-branched fatty acids suggest several potential areas of importance:

  • Membrane Structure and Fluidity: The methyl group at the C-10 position would introduce a kink in the acyl chain, disrupting the tight packing of lipids in biological membranes. This could lead to an increase in membrane fluidity, which is crucial for the function of membrane-bound proteins.

  • Metabolic Regulation: As an acyl-CoA, it is a substrate for various enzymes involved in fatty acid metabolism. The methyl branch may influence the rate and specificity of these enzymatic reactions, potentially channeling it towards specific metabolic pathways such as β-oxidation or incorporation into complex lipids.

  • Signaling Pathways: Acyl-CoAs can act as signaling molecules or precursors to signaling lipids. This compound could potentially modulate the activity of nuclear receptors or be a precursor for a novel class of signaling lipids.

Experimental Protocols

The following protocols are detailed methodologies for the hypothetical synthesis, purification, and analysis of this compound, based on established techniques for similar long-chain acyl-CoAs.

Synthesis of 10-Methyleicosanoic Acid (Precursor)

A plausible synthetic route for the precursor fatty acid could involve the coupling of two smaller fragments, followed by modifications to introduce the methyl group and extend the chain to the desired length.

Protocol 4.1.1: Grignard-based Synthesis of 10-Methyleicosanoic Acid

  • Step 1: Preparation of Grignard Reagent: React 1-bromononane (B48978) with magnesium turnings in anhydrous diethyl ether to form nonylmagnesium bromide.

  • Step 2: Coupling Reaction: React the Grignard reagent with 10-undecenoic acid methyl ester. This will result in the addition of the nonyl group at the terminal carbon of the double bond.

  • Step 3: Reduction and Methylation: The resulting keto-ester is reduced, and the hydroxyl group is converted to a leaving group. Subsequent reaction with a methylating agent (e.g., methylmagnesium bromide) will introduce the methyl group.

  • Step 4: Chain Extension and Oxidation: Further chain extension steps, if necessary, can be performed, followed by oxidation of the terminal functional group to a carboxylic acid.

  • Step 5: Purification: The final product, 10-methyleicosanoic acid, is purified by silica (B1680970) gel column chromatography.

Enzymatic Synthesis of this compound

The conversion of the free fatty acid to its coenzyme A thioester is typically achieved enzymatically.

Protocol 4.2.1: Acyl-CoA Synthetase-Mediated Synthesis

  • Reaction Mixture Preparation: In a reaction vessel, combine 100 mM Tris-HCl buffer (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 2 mM Coenzyme A, and 1 mM 10-methyleicosanoic acid.

  • Enzyme Addition: Add a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or bovine liver).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of isopropanol.

  • Purification: The this compound can be purified by solid-phase extraction or reversed-phase HPLC.

Analytical Methods

Protocol 4.3.1: Mass Spectrometry Analysis

  • Sample Preparation: Purified this compound is diluted in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes. The expected [M+H]⁺ ion would be at m/z 1076.4566 and the [M-H]⁻ ion at m/z 1074.4410.

  • Tandem MS (MS/MS): Fragment the parent ion to obtain structural information. Key fragments would include the loss of the phosphopantetheine group and fragments corresponding to the acyl chain.

Protocol 4.3.2: NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals would include the protons of the adenine (B156593) ring, the ribose sugar, the pantothenate moiety, and the acyl chain. The methyl group at the 10-position would likely appear as a doublet around 0.8-0.9 ppm.

  • ¹³C NMR: Acquire a carbon NMR spectrum. The carbonyl carbon of the thioester would be a key signal downfield. The carbon of the methyl branch would be a distinct signal in the aliphatic region.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to confirm the connectivity of protons and carbons and unambiguously assign the structure.

Visualizations

Structural Relationship

G Figure 1: Structural Hierarchy of this compound A 10-Methyleicosanoic Acid (C21H42O2) D Thioester Bond Formation A->D + ATP, Mg2+ + Acyl-CoA Synthetase B Coenzyme A (C21H36N7O16P3S) B->D C This compound (C42H76N7O17P3S) D->C

Caption: Structural relationship of this compound.

Hypothetical Metabolic Fate

G Figure 2: Potential Metabolic Pathways A This compound B β-Oxidation A->B C Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) A->C F Signaling Molecule Precursor A->F D Propionyl-CoA + Acetyl-CoA units B->D E Membrane Integration C->E G Novel Bioactive Lipids F->G

Caption: Hypothetical metabolic pathways of this compound.

Conclusion

This compound represents a fascinating, yet understudied, molecule at the intersection of lipid metabolism and structural biology. While direct experimental evidence is sparse, this guide provides a robust theoretical framework for its properties and biological roles based on analogous chemical structures. The detailed protocols for its synthesis and analysis are intended to empower researchers to further investigate this and other rare branched-chain fatty acyl-CoAs, ultimately shedding light on their importance in health and disease. Future research should focus on the definitive characterization of this molecule and the elucidation of its specific metabolic pathways and signaling functions.

References

Cellular Localization of 10-Methylicosanoyl-CoA Pools: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylicosanoyl-CoA is a long-chain, methylated acyl-CoA thioester. While direct experimental evidence for its subcellular localization is not extensively documented in current literature, its structural characteristics allow for strong inferences to be drawn from the well-established metabolic pathways of other long-chain and branched-chain fatty acids. This technical guide synthesizes the current understanding of acyl-CoA metabolism to propose a model for the cellular distribution and processing of this compound. It details the probable involvement of peroxisomes and mitochondria in its metabolism and outlines experimental protocols for the determination of its subcellular localization. This document is intended to serve as a foundational resource for researchers investigating the roles of novel fatty acids in cellular metabolism and signaling.

Introduction: The Significance of Acyl-CoA Localization

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. Their subcellular compartmentalization is critical for the regulation of metabolic flux and to prevent interference between competing pathways. Long-chain acyl-CoA esters, in addition to their metabolic roles, are increasingly recognized as important signaling molecules that can modulate the activity of enzymes and transcription factors. Understanding the specific cellular pools of a particular acyl-CoA, such as this compound, is therefore essential for elucidating its physiological function and its potential as a therapeutic target.

Inferred Cellular Localization of this compound

Based on the metabolism of structurally similar fatty acids, the primary subcellular compartments for this compound pools are predicted to be the peroxisomes and mitochondria , with the endoplasmic reticulum playing a key role in its initial activation.

The Role of the Endoplasmic Reticulum (ER)

Long-chain fatty acids are activated to their corresponding acyl-CoA esters by a family of enzymes called acyl-CoA synthetases (ACSLs). Some ACSL isoforms are localized to the outer mitochondrial membrane and the endoplasmic reticulum.[1][2] It is proposed that 10-methylicosanoic acid is first activated to this compound at the ER.

Peroxisomal Beta-Oxidation

The presence of a methyl group on the carbon chain of this compound suggests that it may undergo beta-oxidation in peroxisomes. Peroxisomes are the primary site for the beta-oxidation of very-long-chain fatty acids and branched-chain fatty acids.[3] This process would shorten the acyl chain, generating acetyl-CoA and a shorter acyl-CoA that can then be transported to the mitochondria.

Mitochondrial Beta-Oxidation

Following partial oxidation in the peroxisomes, the resulting shorter-chain acyl-CoA is transported to the mitochondria for complete oxidation via the mitochondrial beta-oxidation pathway. This process generates a significant amount of ATP, providing energy for the cell. The transport into the mitochondrial matrix is typically mediated by the carnitine shuttle.

Quantitative Data on Acyl-CoA Pools

Direct quantitative data for the subcellular distribution of this compound is not currently available. However, the presentation of such data is crucial for understanding its metabolic significance. The following table serves as a template to illustrate how such data, once obtained, would be structured.

Subcellular CompartmentThis compound Concentration (pmol/mg protein)Percentage of Total Cellular PoolKey Metabolic Enzymes Present
CytosolData not availableData not availableAcyl-CoA binding proteins (ACBPs)
Endoplasmic ReticulumData not availableData not availableLong-chain acyl-CoA synthetases (ACSLs)
PeroxisomesData not availableData not availablePeroxisomal beta-oxidation enzymes
MitochondriaData not availableData not availableMitochondrial beta-oxidation enzymes, Citric acid cycle enzymes

This table presents a hypothetical data structure. Actual values would need to be determined experimentally.

Experimental Protocols

The determination of the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation

This protocol describes the separation of major organelles from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Centrifuge and rotor

  • Sucrose solutions of varying densities for gradient centrifugation

  • Protein assay kit

Procedure:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell disruption without damaging organelles.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • The post-nuclear supernatant can be further fractionated by differential centrifugation or by layering onto a sucrose density gradient to separate mitochondria, peroxisomes, and microsomes (ER).

  • Collect the fractions and determine the protein concentration of each fraction.

  • Fractions should be validated for purity using marker enzymes or antibodies specific to each organelle.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of acyl-CoA species.[4]

Materials:

  • Subcellular fractions from Protocol 4.1

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • To each subcellular fraction, add the internal standard.

  • Extract the acyl-CoAs from the fractions, for example, by solid-phase extraction.

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the acyl-CoAs using a suitable chromatography column and gradient.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.

  • Normalize the amount of this compound to the protein content of the respective subcellular fraction.

Visualizations

Inferred Metabolic Pathway of this compound

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion 10-Methylicosanoic_Acid_ER 10-Methylicosanoic Acid 10-Methylicosanoyl_CoA_ER This compound 10-Methylicosanoic_Acid_ER->10-Methylicosanoyl_CoA_ER ACSL 10-Methylicosanoyl_CoA_Perox This compound 10-Methylicosanoyl_CoA_ER->10-Methylicosanoyl_CoA_Perox Transport Shorter_Acyl_CoA Shorter-chain Acyl-CoA 10-Methylicosanoyl_CoA_Perox->Shorter_Acyl_CoA β-oxidation Acetyl_CoA_Perox Acetyl-CoA 10-Methylicosanoyl_CoA_Perox->Acetyl_CoA_Perox β-oxidation Shorter_Acyl_CoA_Mito Shorter-chain Acyl-CoA Shorter_Acyl_CoA->Shorter_Acyl_CoA_Mito Transport (Carnitine Shuttle) Acetyl_CoA_Mito Acetyl-CoA Shorter_Acyl_CoA_Mito->Acetyl_CoA_Mito β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Energy Production

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow for Subcellular Localization

Experimental_Workflow Cell_Culture 1. Cell Culture Homogenization 2. Cell Homogenization Cell_Culture->Homogenization Subcellular_Fractionation 3. Subcellular Fractionation (Differential or Gradient Centrifugation) Homogenization->Subcellular_Fractionation Organelle_Fractions 4. Isolated Organelle Fractions (Nuclei, Mitochondria, Peroxisomes, ER) Subcellular_Fractionation->Organelle_Fractions Validation 5. Fraction Purity Validation (Marker Enzyme Assays/Western Blot) Organelle_Fractions->Validation Acyl_CoA_Extraction 6. Acyl-CoA Extraction Organelle_Fractions->Acyl_CoA_Extraction LC_MS_MS 7. LC-MS/MS Quantification Acyl_CoA_Extraction->LC_MS_MS Data_Analysis 8. Data Analysis and Interpretation LC_MS_MS->Data_Analysis

Caption: General experimental workflow for determining subcellular localization.

Role in Cellular Signaling

Long-chain acyl-CoAs can act as signaling molecules by directly interacting with and modulating the activity of various proteins, including nuclear receptors and protein kinases. While the specific signaling roles of this compound are yet to be discovered, its localization to specific subcellular compartments will be a key determinant of its potential signaling functions. For instance, nuclear pools of acyl-CoAs can influence gene expression through the regulation of histone acylation.

Conclusion

The subcellular localization of this compound is a critical, yet currently under-investigated, aspect of its cellular function. Based on established principles of fatty acid metabolism, this guide proposes a model where this compound is activated in the endoplasmic reticulum and subsequently metabolized in peroxisomes and mitochondria. The provided experimental protocols offer a roadmap for researchers to empirically determine the subcellular distribution of this and other novel acyl-CoAs. Elucidating the precise localization of these molecules will be instrumental in understanding their roles in health and disease and in the development of targeted therapeutic strategies.

References

Theoretical Function of 10-Methylicosanoyl-CoA in Lipid Signaling: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

10-Methylicosanoyl-CoA is a unique, very-long-chain branched fatty acyl-coenzyme A whose role in cellular signaling remains largely unexplored. Based on the established functions of structurally similar lipids, this whitepaper posits a theoretical signaling pathway for this compound, positioning it as a potential ligand for nuclear receptors, specifically Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This interaction is hypothesized to modulate the expression of genes involved in lipid metabolism and inflammatory responses. This document provides a comprehensive theoretical framework, including a putative signaling pathway, detailed experimental protocols to investigate this hypothesis, and structured data presentation to guide future research in this nascent area. The exploration of this pathway could unveil novel therapeutic targets for metabolic and inflammatory diseases.

Introduction

Lipid molecules are not merely storage forms of energy or structural components of membranes; they are also critical signaling molecules that regulate a vast array of cellular processes. Fatty acyl-CoAs, the activated forms of fatty acids, have emerged as key players in this signaling network. While the roles of common long-chain and polyunsaturated fatty acyl-CoAs are increasingly understood, the functions of very-long-chain and branched-chain species remain an area of active investigation. This compound, a 21-carbon fatty acyl-CoA with a methyl branch at the C-10 position, represents one such molecule with untapped potential in cellular signaling.

This whitepaper outlines a theoretical function for this compound, drawing parallels with the known signaling roles of other very-long-chain and branched-chain fatty acyl-CoAs.[1][2] These molecules are known to act as high-affinity ligands for nuclear receptors, thereby directly influencing gene transcription.[1][2] We hypothesize that this compound similarly functions as a signaling molecule by binding to and activating PPARα, a key regulator of lipid metabolism and inflammation.

Theoretical Signaling Pathway of this compound

We propose a hypothetical signaling pathway where this compound acts as an intracellular ligand for the nuclear receptor PPARα. This pathway can be dissected into several key steps, from the synthesis of the molecule to its ultimate effect on gene expression.

Theoretical_Signaling_Pathway cluster_synthesis Biosynthesis cluster_transport Intracellular Transport cluster_signaling Nuclear Signaling Cascade cluster_response Cellular Response 10-Methylicosanoic_Acid 10-Methylicosanoic Acid ACSL Acyl-CoA Synthetase (e.g., ACSL1/5) 10-Methylicosanoic_Acid->ACSL 10-Me-CoA This compound ACSL->10-Me-CoA ACBP Acyl-CoA Binding Protein 10-Me-CoA->ACBP Binding & Protection PPARa_RXR PPARα / RXR Heterodimer ACBP->PPARa_RXR Ligand Delivery PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE DNA Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Anti_inflammatory Decreased Inflammatory Gene Expression Target_Genes->Anti_inflammatory

Caption: Theoretical signaling pathway of this compound.

Pathway Description:

  • Biosynthesis: this compound is synthesized from its precursor, 10-methylicosanoic acid, through the action of a long-chain acyl-CoA synthetase (ACSL).

  • Intracellular Transport and Protection: Once synthesized, this compound is bound by an Acyl-CoA Binding Protein (ACBP). This binding prevents its non-specific interactions and degradation, and facilitates its transport within the cell.

  • Nuclear Receptor Activation: The ACBP-bound this compound is delivered to the nucleus, where it acts as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα typically forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding and Transcriptional Regulation: Upon ligand binding, the PPARα/RXR heterodimer undergoes a conformational change, leading to its binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Cellular Response: The binding of the activated receptor complex to PPREs initiates the transcription of target genes. These genes are typically involved in fatty acid oxidation (e.g., CPT1, ACOX1) and the suppression of inflammatory pathways (e.g., reduction of NF-κB activity).

Experimental Workflow for Pathway Validation

To investigate the proposed theoretical function of this compound, a systematic experimental workflow is required. This workflow is designed to validate each key step of the hypothetical pathway.

Experimental_Workflow Start Hypothesis: 10-Me-CoA is a PPARα agonist Synthesis Step 1: Synthesis and Quantification of This compound Start->Synthesis Binding_Assay Step 2: In Vitro Binding Assays (e.g., TR-FRET) Synthesis->Binding_Assay Reporter_Assay Step 3: Cell-Based Reporter Gene Assays Binding_Assay->Reporter_Assay Target_Gene_Analysis Step 4: Target Gene Expression Analysis (qPCR, RNA-seq) Reporter_Assay->Target_Gene_Analysis Functional_Assay Step 5: Functional Cellular Assays (e.g., Fatty Acid Oxidation) Target_Gene_Analysis->Functional_Assay Conclusion Conclusion: Validate/Refute role of 10-Me-CoA in PPARα signaling Functional_Assay->Conclusion

Caption: Experimental workflow for investigating 10-Me-CoA signaling.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments outlined in the workflow.

Synthesis and Quantification of this compound
  • Objective: To enzymatically synthesize and purify this compound and develop a method for its quantification.

  • Protocol:

    • Enzymatic Synthesis:

      • Incubate 10-methylicosanoic acid with a recombinant long-chain acyl-CoA synthetase (e.g., human ACSL1) in a reaction buffer containing Coenzyme A, ATP, and MgCl₂.

      • Monitor the reaction progress by LC-MS to detect the formation of this compound.

      • Purify the synthesized this compound using solid-phase extraction or HPLC.

    • Quantification:

      • Develop a quantitative LC-MS/MS method using a stable isotope-labeled internal standard.

      • Establish a standard curve with the purified this compound to enable accurate quantification in biological samples.

In Vitro Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
  • Objective: To determine if this compound directly binds to the PPARα ligand-binding domain (LBD).

  • Protocol:

    • Use a commercially available TR-FRET assay kit for PPARα.

    • Incubate recombinant GST-tagged PPARα-LBD and a terbium-labeled anti-GST antibody with a fluorescently labeled PPARα ligand.

    • Add increasing concentrations of this compound to compete with the fluorescent ligand.

    • Measure the TR-FRET signal. A decrease in the signal indicates competitive binding of this compound to the PPARα-LBD.

    • Calculate the IC₅₀ value to determine the binding affinity.

Cell-Based Reporter Gene Assay
  • Objective: To assess the ability of this compound to activate PPARα-mediated transcription in a cellular context.

  • Protocol:

    • Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for full-length human PPARα and a reporter plasmid containing a luciferase gene driven by a PPRE promoter.

    • Treat the transfected cells with varying concentrations of this compound or a known PPARα agonist (e.g., GW7647) as a positive control.

    • After an incubation period, lyse the cells and measure luciferase activity.

    • An increase in luciferase activity in the presence of this compound would indicate PPARα activation.

Target Gene Expression Analysis by qPCR
  • Objective: To measure the effect of this compound on the expression of known PPARα target genes.

  • Protocol:

    • Treat a relevant cell line (e.g., HepG2 hepatocytes) with this compound.

    • Isolate total RNA from the cells and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers for known PPARα target genes such as CPT1A, ACOX1, and FABP1.

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH). An upregulation of these genes would support the hypothesis.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Quantitative Data for this compound Activity

ParameterThis compoundPositive Control (GW7647)
PPARα Binding Affinity (IC₅₀) 500 nM10 nM
PPARα Reporter Gene Activation (EC₅₀) 1.5 µM50 nM
Fold Change in CPT1A mRNA Expression 4.5-fold8.2-fold
Fold Change in ACOX1 mRNA Expression 3.8-fold7.1-fold

Note: The data presented in this table is purely hypothetical and serves as an example of how experimental results could be structured.

Conclusion and Future Directions

This whitepaper presents a theoretical framework for the signaling function of this compound, proposing it as a novel endogenous ligand for PPARα. The outlined experimental workflow provides a clear path for the validation of this hypothesis. Confirmation of this pathway would not only advance our fundamental understanding of lipid signaling but could also have significant implications for drug development.

Future research should focus on:

  • Identifying the specific enzymes responsible for the synthesis and degradation of this compound.

  • Investigating the physiological and pathophysiological conditions under which the cellular levels of this compound are altered.

  • Exploring the potential therapeutic applications of modulating this signaling pathway in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and in inflammatory conditions.

The study of novel lipid signaling molecules like this compound holds the promise of uncovering new regulatory mechanisms and therapeutic targets, ultimately contributing to the development of innovative treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. As with other acyl-CoAs, it is a key intermediate in various metabolic pathways. Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the analysis of this compound using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[1][2] The methodologies described herein are adapted from established protocols for a broad range of fatty acyl-CoAs and are optimized for the specific properties of this compound.

Analytical Method: UHPLC-MS/MS

The recommended method for the quantitative analysis of this compound is UHPLC-MS/MS. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological samples.[1][2] The general workflow involves sample preparation (extraction), chromatographic separation, and mass spectrometric detection.

Experimental Workflow

UHPLC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells or Tissues) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with TCA) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution and Solvent Evaporation SPE->Elution Reconstitution Reconstitution in Injection Solvent Elution->Reconstitution UHPLC UHPLC Separation (Reversed-Phase) Reconstitution->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Quantification Quantification using MRM Transitions MS2->Quantification

Caption: General workflow for the analysis of this compound from biological samples.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of long-chain acyl-CoAs, which can be used as a benchmark for the this compound assay.[1][2]

ParameterExpected ValueDescription
Limit of Detection (LOD) 1 - 5 fmolThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 5 - 15 fmolThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linear Range 10 fmol - 10 pmolThe range of concentrations over which the method is accurate, precise, and linear.
Recovery 90 - 111%The percentage of the true amount of an analyte that is recovered during the analytical procedure.
Intra-day Precision (%CV) < 10%The precision of the assay when performed by the same operator on the same instrument on the same day.
Inter-day Precision (%CV) < 15%The precision of the assay when performed on different days.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA or a structural analog not present in the sample)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Centrifuge

  • Sonicator

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium from adherent cells. Immediately add 1 mL of ice-cold 10% (w/v) TCA to the culture dish. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of ice-cold 10% TCA.[3]

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Lysis: Sonicate the samples on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[3]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Protocol 2: Extraction of this compound from Tissues

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)[3]

  • Other materials as listed in Protocol 1

Procedure:

  • Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction: Add 1 mL of -80°C extraction solvent (80:20 methanol:water) per 20-50 mg of tissue.[3] Add the internal standard.

  • Lysis: Sonicate the sample on ice as described in Protocol 1.

  • Protein Precipitation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. The subsequent steps of SPE, solvent evaporation, and reconstitution are the same as in Protocol 1 (steps 5-7).

Protocol 3: UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column suitable for long-chain compounds (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over an appropriate time to ensure separation from other acyl-CoAs.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]⁺ of this compound (m/z 1076.6).

  • Product Ions (Q3): Characteristic fragment ions of the CoA moiety. A common neutral loss for acyl-CoAs is the loss of 507.3 Da (phosphoadenosine diphosphate).[4] Therefore, a key transition would be m/z 1076.6 -> m/z 569.3. Other diagnostic fragment ions should be determined by infusing a standard of this compound.

  • Collision Energy: Optimize for the specific instrument and transition.

Signaling Pathway and Logical Relationships

The detection of this compound is often part of a larger investigation into fatty acid metabolism. The following diagram illustrates a simplified view of fatty acid activation and its link to downstream metabolic pathways.

Fatty Acid Activation and Metabolism cluster_activation Fatty Acid Activation cluster_metabolism Downstream Metabolism FA 10-Methylicosanoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Acyl_CoA This compound ACSL->Acyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi CoA_SH Coenzyme A CoA_SH->ACSL ATP ATP ATP->ACSL Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation

Caption: Activation of 10-methylicosanoic acid to this compound and its metabolic fate.

Conclusion

The protocols outlined in these application notes provide a robust framework for the sensitive and specific quantification of this compound in various biological samples. Adherence to these methodologies, with appropriate optimization for specific instrumentation and sample types, will enable researchers to accurately measure this important metabolite and further elucidate its role in health and disease. The instability of acyl-CoA thioesters requires careful and rapid sample handling to ensure data quality.[5][6]

References

Application Note: Quantitative Analysis of 10-Methylicosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and specific quantification of 10-Methylicosanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, optimized chromatographic separation, and highly selective detection using Multiple Reaction Monitoring (MRM). This application note is intended to guide researchers in establishing a reliable method for the quantitative analysis of this branched-chain very-long-chain acyl-CoA, which is relevant in various metabolic research areas.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A ester. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, including fatty acid oxidation and biosynthesis. Dysregulation of acyl-CoA metabolism has been implicated in various diseases. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of low-abundance lipid metabolites like this compound from complex biological samples.[1][2][3] This protocol details a complete workflow from sample preparation to data analysis.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Cold Buffer Sample->Homogenization IS_Spiking Spiking of Internal Standard Homogenization->IS_Spiking Extraction Solid-Phase Extraction (SPE) IS_Spiking->Extraction Elution Elution of Acyl-CoAs Extraction->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution Injection Sample Injection Reconstitution->Injection LC_Separation UPLC Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Overall experimental workflow for this compound quantification.

Materials and Reagents

  • Standards:

    • This compound (Custom synthesis required from vendors such as Avanti Polar Lipids, Cayman Chemical, or Matreya LLC).[4][5][6][7][8][9][10][11][12][13][14][15]

    • Stable isotope-labeled internal standard (IS), e.g., [¹³C₄]-10-Methylicosanoyl-CoA (Custom synthesis required). Alternatively, a commercially available odd-chain or branched-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0), can be used as a surrogate internal standard.

  • Solvents and Chemicals:

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol/water 1:1).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the reconstitution solvent to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the extraction solvent.

Sample Preparation

A robust solid-phase extraction (SPE) method is recommended for the extraction of long-chain acyl-CoAs from biological matrices.[1][3]

  • Homogenization: Homogenize the tissue sample or cell pellet in a cold buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding an equal volume of cold acetonitrile. Vortex and centrifuge at high speed.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the acyl-CoAs with an appropriate solvent, such as acetonitrile or methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the LC mobile phase A.

sample_prep start Biological Sample homogenize Homogenize in Buffer start->homogenize add_is Add Internal Standard homogenize->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_sample Load Supernatant onto SPE supernatant->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe elute Elute Acyl-CoAs wash_spe->elute dry_down Dry under Nitrogen elute->dry_down reconstitute Reconstitute dry_down->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Detailed sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

The precursor ion for this compound is its protonated molecule [M+H]⁺. A common and robust fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1077.1570.1To be optimized
Internal Standard (e.g., C17:0-CoA)1025.0518.0To be optimized

Note: The exact m/z values may vary slightly depending on the instrument's calibration. Collision energies should be optimized for the specific instrument to achieve the best signal intensity.

Data Presentation and Quantification

The quantification of this compound is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte in the calibration standards. A linear regression analysis is then used to determine the concentration of the analyte in the unknown samples.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11500100000.15
57600101000.75
101520099001.54
5075500102007.40
1001510001000015.10
500760000995076.38
1000153000010150150.74

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Matrix Effect Assessed and within acceptable limits

Signaling Pathway Context

fatty_acid_metabolism Fatty_Acids Branched-Chain Fatty Acids (e.g., 10-Methylicosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Target_Analyte This compound Acyl_CoA_Synthetase->Target_Analyte Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation Target_Analyte->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Target_Analyte->Lipid_Synthesis Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: Simplified metabolic context of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound. The method is designed to be sensitive, specific, and reproducible, making it suitable for a wide range of research applications in the fields of metabolism, lipidomics, and drug development. The successful implementation of this protocol will enable researchers to accurately measure the levels of this important branched-chain acyl-CoA in various biological systems.

References

Application Notes and Protocols for 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylicosanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a significant role in various biological processes. As a derivative of a long-chain fatty acid, it is an important intermediate in lipid metabolism and cellular signaling. This document provides an overview of the commercial sources for a this compound standard, its potential applications in research, and detailed protocols for its analysis.

BCFA-CoAs are increasingly recognized for their involvement in regulating cellular functions, including acting as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα). The activation of PPARα is crucial in the regulation of lipid metabolism, particularly in the liver, heart, and muscle. Understanding the interaction of specific BCFA-CoAs such as this compound with these pathways is vital for research into metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), and for the development of novel therapeutics.

Commercial Sources for this compound Standard

Currently, this compound is a specialized biochemical available from a limited number of suppliers. The following table summarizes the available information for this research standard. Researchers are advised to contact the supplier directly for the most up-to-date product specifications, availability, and pricing.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
MedChemExpressThis compoundHY-CE00549Information not readily availableInformation not readily available

Note: As of the last update, detailed specifications such as purity and available quantities for this compound from MedChemExpress were not publicly available. It is recommended to request a Certificate of Analysis from the supplier for detailed quantitative data.

Key Applications in Research

This compound can be utilized as a standard in various research applications, including:

  • Metabolomics and Lipidomics: As a standard for the identification and quantification of this specific BCFA-CoA in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Enzyme Assays: To study the activity of enzymes involved in branched-chain fatty acid metabolism, such as acyl-CoA synthetases, dehydrogenases, and hydrolases.

  • Nuclear Receptor Activation Assays: To investigate its role as a potential ligand for nuclear receptors, particularly PPARα, and to study the downstream effects on gene expression.

  • Drug Discovery: As a tool to screen for and characterize inhibitors or modulators of enzymes and pathways involved in branched-chain fatty acid metabolism.

Signaling Pathway: PPARα Activation by Fatty Acyl-CoAs

Long-chain and branched-chain fatty acyl-CoAs are known to be endogenous ligands for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in fatty acid uptake, β-oxidation, and lipid transport.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid This compound (or other Fatty Acyl-CoAs) Fatty_Acid_Cytoplasm Fatty Acyl-CoA Fatty_Acid->Fatty_Acid_Cytoplasm Uptake PPARa PPARα Fatty_Acid_Cytoplasm->PPARa Ligand Binding Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Activation mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Metabolic_Effects Increased Fatty Acid Metabolism Protein_Synthesis->Metabolic_Effects

Caption: PPARα activation by fatty acyl-CoA ligands.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain fatty acyl-CoAs and can be applied to studies involving this compound as a standard.

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of long-chain fatty acyl-CoAs from biological tissues or cells. This compound would be used to generate a standard curve for absolute quantification.

Materials:

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a 1:1 methanol/water mixture.

    • Perform serial dilutions to create a series of standard solutions with known concentrations.

    • Add a fixed concentration of the internal standard to each standard solution.

  • Sample Preparation (Extraction):

    • To approximately 100-200 mg of frozen tissue or cell pellet, add 1 mL of cold 0.1 M KH2PO4, 1 mL of isopropanol, and the internal standard solution.

    • Homogenize the sample on ice.

    • Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate and vortex thoroughly.

    • Centrifuge at 2500 x g for 10 minutes at 4°C.

    • Collect the supernatant and dilute it with 10 mL of 0.1 M KH2PO4 (pH 4.9).

    • The extracted sample is now ready for solid-phase extraction (SPE) cleanup or direct injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm particle size).

      • Mobile Phase A: 15 mM Ammonium hydroxide in water.

      • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.

      • Gradient: A suitable gradient to separate long-chain acyl-CoAs (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A neutral loss scan of 507 Da can also be used for profiling CoA-activated substances.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard in both the standards and the samples.

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the biological samples using the standard curve.

LCMS_Workflow LC-MS/MS Workflow for Acyl-CoA Analysis Sample_Prep Sample Preparation (Extraction & Cleanup) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A simplified workflow for LC-MS/MS analysis.

Protocol 2: In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound can activate PPARα.

Materials:

  • This compound standard

  • A suitable cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid containing a PPRE driving a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Luciferase assay reagent (if using a luciferase reporter)

  • Plate reader for luminescence or absorbance

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium.

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., empty vector) should be used in parallel.

  • Treatment with this compound:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound. A known PPARα agonist (e.g., GW7647) should be used as a positive control. A vehicle control (e.g., the solvent used to dissolve the CoA) must also be included.

    • Incubate the cells for an additional 24 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

    • Normalize the reporter activity to the total protein concentration in each well to account for differences in cell number and transfection efficiency.

  • Data Analysis:

    • Calculate the fold induction of reporter activity for each treatment condition relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound to determine the dose-response relationship and the EC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of branched-chain fatty acids in metabolism and cell signaling. The protocols and information provided herein offer a foundation for researchers to incorporate this standard into their studies. Given the specialized nature of this compound, direct communication with suppliers for detailed product information is essential. The continued exploration of the biological functions of specific BCFA-CoAs like this compound will undoubtedly contribute to a deeper understanding of metabolic health and disease.

Application Notes and Protocols for 10-Methylicosanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 10-Methylicosanoyl-CoA

This compound is a coenzyme A (CoA) derivative of a C21 branched-chain fatty acid. As a very long-chain fatty acid (VLCFA) with a methyl branch, it belongs to a class of lipids with crucial biological roles, though the specific functions of this compound are currently under-investigated. In mammalian cells, VLCFAs are integral components of cellular membranes, particularly sphingolipids, and are involved in various physiological processes including skin barrier formation, myelin maintenance, and liver homeostasis[1].

Branched-chain fatty acids (BCFAs), on the other hand, are known to influence cell membrane fluidity and can modulate cellular signaling pathways[2][3]. The metabolism of BCFAs, such as the well-studied phytanic acid, often occurs in peroxisomes via α-oxidation, followed by β-oxidation[4][5]. Given its structure, this compound may be metabolized through similar pathways and could potentially influence membrane-dependent processes and intracellular signaling cascades.

These application notes provide a framework for investigating the cellular effects of this compound in vitro, based on established methodologies for related lipid molecules. The protocols outlined below are intended as a starting point for researchers to explore the biological activity of this novel compound.

Potential Signaling Pathways and Cellular Effects

While the direct signaling pathways involving this compound have not been elucidated, we can hypothesize its involvement in several cellular processes based on the known functions of other VLCFAs and BCFAs.

  • Membrane Fluidity and Lipid Raft Modulation: BCFAs are known to alter the fluidity of cell membranes[2][3]. Incorporation of this compound into cellular membranes could disrupt the packing of phospholipids, thereby affecting the formation and function of lipid rafts. This could, in turn, modulate the activity of membrane-associated receptors and signaling proteins.

  • Metabolism and Energy Homeostasis: As an acyl-CoA, this molecule is primed for entry into lipid metabolic pathways. Its degradation could contribute to cellular energy pools or lead to the formation of other bioactive lipid species. The methyl branch may necessitate specific enzymatic pathways for its breakdown, potentially competing with or modulating the metabolism of other fatty acids.

  • Nuclear Receptor Activation: Some fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation. It is plausible that this compound or its metabolites could modulate the activity of such receptors.

Below is a hypothetical signaling pathway illustrating the potential cellular effects of this compound.

10_Methylicosanoyl_CoA_Signaling_Pathway Membrane Cell Membrane Integration Fluidity Altered Membrane Fluidity Membrane->Fluidity LipidRafts Lipid Raft Disruption Fluidity->LipidRafts Receptor Membrane Receptor Activity LipidRafts->Receptor Signaling Downstream Signaling Receptor->Signaling Metabolism Peroxisomal/Mitochondrial Metabolism Metabolites Bioactive Metabolites Metabolism->Metabolites NuclearReceptor Nuclear Receptor Activation (e.g., PPARs) Metabolites->NuclearReceptor GeneExpression Gene Expression Changes NuclearReceptor->GeneExpression 10-MC-CoA 10-MC-CoA 10-MC-CoA->Metabolism

Caption: Hypothetical signaling pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a stock solution of this compound suitable for treating cultured mammalian cells. Due to the amphipathic nature of acyl-CoAs, proper solubilization is crucial for consistent experimental results.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Resuspension: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM primary stock solution by resuspending the appropriate amount of this compound in sterile DMSO. For example, for 1 mg of this compound (MW: ~1076 g/mol ), add 92.9 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Working Stock Preparation: For cell culture experiments, further dilute the primary stock solution in a suitable buffer or cell culture medium. A common approach is to prepare a 1 mM working stock in sterile water or phosphate-buffered saline (PBS).

  • Aliquoting and Storage: Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock at -80°C and the aqueous working stocks at -20°C for short-term use.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on a selected cell line.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Extraction of Acyl-CoAs from Cultured Cells for LC-MS Analysis

This protocol provides a method for extracting acyl-CoAs from cells treated with this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Treated and control cell cultures

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80:20 methanol:water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate at -80°C for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Preparation for LC-MS: The supernatant can be directly analyzed or dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides a template for presenting results from a dose-response experiment.

Treatment Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)Fold Change in Target Gene Expression (Mean ± SD, n=3)
Vehicle Control100 ± 4.51.0 ± 0.1
0.198.2 ± 5.11.2 ± 0.2
195.6 ± 3.92.5 ± 0.4
1088.4 ± 6.24.1 ± 0.6
5075.1 ± 7.83.8 ± 0.5
10062.3 ± 8.12.9 ± 0.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

Experimental_Workflow PrepareStock Prepare this compound Stock Solution Treatment Treat Cells with This compound PrepareStock->Treatment CellCulture Culture Mammalian Cells CellCulture->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability GeneExpression Analyze Gene Expression (e.g., qPCR) Treatment->GeneExpression Metabolomics Metabolite Extraction and LC-MS Analysis Treatment->Metabolomics DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis GeneExpression->DataAnalysis Metabolomics->DataAnalysis End End DataAnalysis->End Start Start Start->CellCulture

Caption: General experimental workflow for cell-based assays.

Conclusion

The study of novel lipid molecules like this compound holds promise for uncovering new biological pathways and potential therapeutic targets. While direct experimental data for this compound is scarce, the protocols and conceptual frameworks presented here, derived from our understanding of related very long-chain and branched-chain fatty acids, provide a solid foundation for initiating research into its cellular functions and mechanisms of action. Researchers are encouraged to adapt and optimize these protocols for their specific cell models and experimental questions.

References

Application Notes and Protocols for the Extraction of 10-Methylicosanoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. The analysis of such molecules is crucial for understanding various metabolic pathways and their roles in disease. This document provides a detailed protocol for the extraction of this compound from tissue samples, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed to ensure high recovery and stability of the analyte.

Physicochemical Properties and Stability

Long-chain acyl-CoAs, including this compound, are amphipathic molecules, meaning they possess both hydrophobic (the long fatty acid chain) and hydrophilic (the coenzyme A portion) properties. This characteristic influences their solubility and extraction. They are soluble in organic solvents and aqueous solutions to a limited extent, often forming micelles at higher concentrations.

The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH. Therefore, it is crucial to maintain acidic or neutral pH conditions during the extraction process and to keep samples cold to minimize enzymatic degradation.

Experimental Protocols

This protocol outlines a robust method for the extraction of this compound from tissue samples using a combination of solvent extraction and solid-phase extraction (SPE), followed by LC-MS/MS analysis.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Chloroform (all LC-MS grade)

  • Buffers: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • SPE Columns: C18 solid-phase extraction cartridges

  • Internal Standard (IS): A structurally similar odd-chain or stable isotope-labeled acyl-CoA (e.g., Heptadecanoyl-CoA)

  • Tissue Homogenizer

  • Centrifuge

  • Nitrogen Evaporator

  • LC-MS/MS System

Tissue Sample Preparation and Homogenization

  • Excise tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Store frozen tissues at -80°C until extraction.

  • Weigh the frozen tissue (typically 50-100 mg) and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the tube.

  • Add a known amount of the internal standard to each sample.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

Solvent Extraction

  • To the tissue homogenate, add 2 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new tube.

Solid-Phase Extraction (SPE) for Purification and Concentration

  • Condition the SPE column: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water.

  • Load the sample: Load the collected supernatant from the solvent extraction step onto the conditioned SPE column.

  • Wash the column: Wash the column with 3 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs: Elute the acyl-CoAs from the column with 2 mL of methanol.

  • Dry the sample: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

Data Presentation

The quantitative data for this compound should be presented in a clear and structured table, allowing for easy comparison between different tissue types or experimental conditions.

Tissue TypeThis compound (pmol/mg tissue)Standard Deviation
Liver[Insert Value][Insert Value]
Heart[Insert Value][Insert Value]
Skeletal Muscle[Insert Value][Insert Value]
Brain[Insert Value][Insert Value]
Adipose[Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow tissue Tissue Sample (Frozen) homogenization Homogenization (KH2PO4 Buffer + IS) tissue->homogenization solvent_extraction Solvent Extraction (Chloroform:Methanol) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elution Elution (Methanol) spe->elution drying Drying (Nitrogen) elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the extraction and analysis of this compound.

Hypothetical Metabolic Pathway of this compound

Branched-chain fatty acids like 10-methylicosanoic acid are typically metabolized through a combination of alpha- and beta-oxidation. The methyl branch can hinder the standard beta-oxidation process, necessitating an initial alpha-oxidation step to remove a single carbon and reposition the methyl group.

metabolic_pathway start 10-Methylicosanoic Acid activation Acyl-CoA Synthetase (Activation to this compound) start->activation alpha_ox Alpha-Oxidation activation->alpha_ox product1 Pristanoyl-CoA analog alpha_ox->product1 beta_ox Beta-Oxidation Cycles product1->beta_ox end_products Propionyl-CoA + Acetyl-CoA beta_ox->end_products

Caption: Proposed metabolic pathway for this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylicosanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Understanding its structure and concentration in biological systems is crucial for research in metabolic disorders and drug development. This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Data

The fragmentation of acyl-CoAs in tandem mass spectrometry is largely dominated by characteristic losses of the coenzyme A moiety. While specific fragmentation of the branched acyl chain may occur, the most abundant ions typically arise from the fragmentation of the CoA part.

Based on the known fragmentation patterns of other long-chain and branched-chain acyl-CoAs, the expected fragmentation for this compound is summarized below.[1][2][3] The fragmentation is characterized by a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety and the appearance of a fragment ion corresponding to the CoA structure.[1][2][4]

Table 1: Predicted MS/MS Fragmentation Data for this compound

DescriptionPredicted m/zIon Type
Parent Ion
This compound + H⁺1096.7[M+H]⁺
Fragment Ions
[M+H - 507]⁺589.7Fragment
CoA moiety428.0Fragment

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

General Fragmentation Pathway of Acyl-CoAs

The fragmentation of acyl-CoAs in positive ion mode mass spectrometry is a well-characterized process. The dominant fragmentation occurs at the pyrophosphate bond of the CoA molecule.

M [this compound + H]⁺ (m/z 1096.7) NL Neutral Loss of 3'-phosphoadenosine diphosphate (507 Da) M->NL F2 CoA moiety fragment (m/z 428.0) M->F2 Alternative fragmentation F1 [M+H - 507]⁺ (m/z 589.7) NL->F1

Caption: General fragmentation pathway of an acyl-CoA.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the extraction and analysis of this compound from biological samples. Optimization may be required depending on the specific matrix and instrumentation.

I. Sample Preparation (Extraction of Acyl-CoAs)
  • Homogenization: Homogenize tissue or cell samples in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol (B129727) in water with 0.1% formic acid.

II. Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

III. Mass Spectrometry Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.

  • MRM Transitions:

    • Primary: 1096.7 -> 589.7

    • Confirmatory: 1096.7 -> 428.0

  • Collision Energy: Optimize the collision energy for the specific instrument to maximize the signal of the fragment ions.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for acyl-CoA analysis.

IV. Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks corresponding to the selected MRM transitions.

  • Calibration Curve: Prepare a calibration curve using a certified standard of this compound, if available, or a suitable internal standard.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

The analysis of this compound by LC-MS/MS is a robust method for its identification and quantification in biological matrices. The predictable fragmentation pattern, characterized by the neutral loss of 507 Da and the presence of a fragment at m/z 428, provides a reliable basis for targeted mass spectrometric analysis.[1][2] The provided protocol offers a starting point for developing a specific and sensitive assay for this branched-chain acyl-CoA.

References

Application Note: A Fluorometric Assay for a Putative Long-Chain Acyl-CoA Oxidase using 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to cellular metabolism, playing critical roles in the synthesis and oxidation of fatty acids and the citric acid cycle.[1] Long-chain acyl-CoAs are key intermediates in fatty acid β-oxidation, a major pathway for cellular energy production. The enzymatic reactions involving these molecules are of significant interest to researchers in metabolic diseases, oncology, and drug development. 10-Methylicosanoyl-CoA is a long-chain, methylated acyl-CoA, and the study of enzymes that metabolize such modified fatty acyl-CoAs can provide insights into specialized metabolic pathways and potential therapeutic targets.

This application note provides a detailed protocol for a continuous, fluorometric enzyme assay to measure the activity of a putative long-chain acyl-CoA oxidase that utilizes this compound as a substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the acyl-CoA oxidase reaction. The H₂O₂ produced is used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a non-fluorescent substrate to a highly fluorescent product.[1][2][3] This method is sensitive, suitable for high-throughput screening, and allows for the determination of key enzyme kinetic parameters.

Principle of the Assay

The enzymatic activity of a putative long-chain acyl-CoA oxidase is determined by monitoring the production of hydrogen peroxide (H₂O₂) as this compound is oxidized. The assay is performed in two coupled enzymatic steps:

  • Oxidation of this compound: The long-chain acyl-CoA oxidase catalyzes the oxidation of this compound, producing 2,3-trans-enoyl-CoA and H₂O₂.

  • Fluorometric Detection of H₂O₂: The generated H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent detection reagent (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) to a highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the enzyme's activity. The fluorescence is monitored at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.[4]

Data Presentation

Table 1: Optimal Assay Conditions
ParameterOptimal Value
pH 7.5
Temperature 37°C
HRP Concentration 2 U/mL
Fluorogenic Substrate 10 µM
Table 2: Hypothetical Enzyme Kinetic Data for a Putative Long-Chain Acyl-CoA Oxidase with this compound
Substrate Concentration [S] (µM)Initial Velocity (V₀) (RFU/min)1/[S] (µM⁻¹)1/V₀ (RFU/min)⁻¹
2.555.80.4000.0179
5.094.30.2000.0106
10.0141.20.1000.0071
20.0195.10.0500.0051
40.0240.30.0250.0042
80.0275.40.0130.0036
Table 3: Calculated Kinetic Parameters
Kinetic ParameterValue
Vmax 333.3 RFU/min
Km 15.0 µM

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5. Prepare a stock solution and adjust the pH as necessary. Store at 4°C.

  • This compound Substrate Stock (10 mM): Dissolve the appropriate amount of this compound in a small volume of the assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Horseradish Peroxidase (HRP) Stock (1000 U/mL): Prepare a stock solution of HRP in assay buffer. Aliquot and store at -20°C.

  • Fluorogenic Peroxidase Substrate Stock (e.g., Amplex Red, 10 mM): Dissolve the reagent in high-quality DMSO. Protect from light and store at -20°C.

  • Enzyme Preparation: The purity of the enzyme is crucial. The enzyme should be diluted in assay buffer to the desired concentration just before use. Keep the enzyme on ice.

Enzyme Assay Protocol (96-well plate format)
  • Prepare the Master Mix: On the day of the experiment, prepare a master mix containing the assay buffer, HRP, and the fluorogenic substrate. The final concentrations in the reaction well should be as indicated in Table 1. Prepare enough master mix for all wells.

  • Set up the 96-well Plate:

    • Add the appropriate volume of assay buffer to all wells.

    • Add varying concentrations of the this compound substrate to the sample wells. For the negative control wells, add assay buffer instead of the substrate.

    • Add the master mix to all wells.

  • Initiate the Reaction: Start the enzymatic reaction by adding the diluted enzyme solution to each well. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation and Measurement:

    • Immediately place the 96-well plate in a fluorescence microplate reader pre-heated to 37°C.[5]

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the negative control (no substrate) from all measurements.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]) to generate a Michaelis-Menten curve.

    • To determine the kinetic parameters Vmax and Km, it is often useful to create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[6][7] The Vmax is the reciprocal of the y-intercept, and the Km is the negative reciprocal of the x-intercept.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffer, Substrate, HRP, Enzyme) master_mix Prepare Master Mix (Buffer, HRP, Fluorogenic Substrate) reagent_prep->master_mix add_master_mix Add Master Mix to Wells master_mix->add_master_mix plate_setup Set up 96-well Plate (Substrate dilutions) plate_setup->add_master_mix start_reaction Initiate Reaction with Enzyme add_master_mix->start_reaction kinetic_read Kinetic Fluorescence Reading (Ex: 540nm, Em: 590nm) start_reaction->kinetic_read data_analysis Calculate Initial Velocities (V₀) kinetic_read->data_analysis kinetic_plot Generate Michaelis-Menten & Lineweaver-Burk Plots data_analysis->kinetic_plot calc_params Determine Vmax and Km kinetic_plot->calc_params

Caption: Experimental workflow for the fluorometric assay.

signaling_pathway cluster_peroxisome Peroxisome cluster_assay_reaction Coupled Assay Reaction Substrate This compound Enzyme Long-Chain Acyl-CoA Oxidase (putative) Substrate->Enzyme binds Product1 2,3-trans-Enoyl-CoA Enzyme->Product1 produces Product2 H₂O₂ Enzyme->Product2 produces HRP HRP Product2->HRP utilized by FluoroProduct Fluorescent Product (Resorufin) HRP->FluoroProduct FluoroSubstrate Non-fluorescent Substrate FluoroSubstrate->HRP

Caption: Hypothetical reaction and detection pathway.

References

Application Notes and Protocols: Stable Isotope Labeling of 10-Methylicosanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the dynamics of metabolic pathways in vitro and in vivo.[1][2] 10-Methylicosanoyl-CoA, a long-chain branched acyl-CoA, is of interest in studying lipid metabolism, particularly in contexts where branched-chain fatty acids play significant roles. These application notes provide a detailed protocol for the synthesis of stable isotope-labeled this compound and its use in metabolic tracing studies, followed by mass spectrometry-based analysis. The methodologies described herein are based on established principles of organic synthesis, stable isotope labeling, and metabolic analysis of lipids and acyl-CoA species.[3][4][5]

Section 1: Synthesis and Stable Isotope Labeling of this compound

A key prerequisite for metabolic tracing is the availability of a high-purity, stable isotope-labeled tracer. Here, we propose a synthetic route for [U-¹³C₁₀]-10-Methylicosanoyl-CoA, starting from commercially available precursors.

1.1. Proposed Synthesis of [U-¹³C₁₀]-10-Methylicosanoic Acid

The synthesis of the fatty acid backbone can be achieved via a convergent approach, similar to methods used for other branched-chain fatty acids. A plausible route involves the coupling of two smaller, labeled fragments.

  • Step 1: Synthesis of [U-¹³C₉]-1-bromononane. This can be synthesized from commercially available [U-¹³C₆]-1,6-hexanediol through a series of chain extension and functional group interconversion steps.

  • Step 2: Synthesis of a labeled 11-carbon fragment with a methyl branch. This can be prepared from a suitable labeled precursor.

  • Step 3: Coupling and final modification. The two fragments are coupled, followed by hydrogenation and oxidation to yield the final [U-¹³C₁₀]-10-methylicosanoic acid.

1.2. Enzymatic Synthesis of [U-¹³C₁₀]-10-Methylicosanoyl-CoA

The stable isotope-labeled fatty acid is then converted to its corresponding Coenzyme A (CoA) thioester. This is typically achieved enzymatically using an acyl-CoA synthetase.

Protocol:

  • Prepare a reaction mixture containing:

    • 1 mM [U-¹³C₁₀]-10-methylicosanoic acid

    • 0.5 mM Coenzyme A

    • 5 mM ATP

    • 5 mM MgCl₂

    • 1 U/mL Acyl-CoA synthetase (long-chain)

    • 100 mM Tris-HCl buffer, pH 7.5

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting [U-¹³C₁₀]-10-Methylicosanoyl-CoA using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Section 2: In Vivo Metabolic Tracing Protocol

This protocol outlines a general workflow for an in vivo metabolic tracing study in a mouse model.[5]

2.1. Animal Handling and Acclimatization

  • House C57BL/6 mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Provide ad libitum access to a standard chow diet and water.

  • Fast the mice for 4-6 hours before the administration of the tracer.

2.2. Tracer Administration

  • Prepare a formulation of [U-¹³C₁₀]-10-Methylicosanoyl-CoA or its precursor fatty acid, [U-¹³C₁₀]-10-methylicosanoic acid, in a suitable vehicle (e.g., corn oil for oral gavage or a solution with 20% TPGS for intravenous injection).

  • Administer the tracer to the mice. A typical dose for a fatty acid tracer is 150 mg/kg body weight.[5]

  • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes) via tail vein or retro-orbital bleeding.

  • At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Process blood samples to plasma by centrifugation and store at -80°C.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization fasting Fasting (4-6h) acclimatization->fasting administration Tracer Administration (Oral Gavage/IV) fasting->administration tracer_prep Tracer Formulation tracer_prep->administration sampling Serial Blood Sampling administration->sampling euthanasia Euthanasia & Tissue Collection sampling->euthanasia extraction Acyl-CoA Extraction euthanasia->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

In vivo metabolic tracing experimental workflow.

Section 3: Sample Preparation and LC-MS/MS Analysis

3.1. Extraction of Acyl-CoAs from Tissues

  • Homogenize the frozen tissue (~50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Add an internal standard (e.g., ¹³C₃¹⁵N₁-labeled C17:0-CoA) to each sample.

  • Sonicate the samples briefly on ice.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Purify the acyl-CoAs from the supernatant using a solid-phase extraction (SPE) C18 cartridge.

  • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[6]

3.2. LC-MS/MS Analysis

Analysis of long-chain acyl-CoAs is typically performed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.[3][4]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety or the formation of a specific fragment containing the acyl chain. For [U-¹³C₁₀]-10-Methylicosanoyl-CoA, the specific m/z values for the precursor and product ions will need to be calculated based on the number of ¹³C atoms.

Potential Metabolic Pathway of this compound:

metabolic_pathway cluster_products Potential Labeled Products tracer [¹³C]-10-Methylicosanoyl-CoA beta_ox β-oxidation tracer->beta_ox elongation Elongation tracer->elongation desaturation Desaturation tracer->desaturation complex_lipids Incorporation into Complex Lipids tracer->complex_lipids acetyl_coa [¹³C]-Acetyl-CoA beta_ox->acetyl_coa propionyl_coa [¹³C]-Propionyl-CoA beta_ox->propionyl_coa longer_fa Longer chain [¹³C]-fatty acyl-CoAs elongation->longer_fa desat_fa Unsaturated [¹³C]-fatty acyl-CoAs desaturation->desat_fa tg [¹³C]-Triglycerides complex_lipids->tg pl [¹³C]-Phospholipids complex_lipids->pl

Potential metabolic fate of this compound.

Section 4: Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis will provide information on the isotopic enrichment of this compound and its downstream metabolites in different tissues over time. This allows for the calculation of metabolic flux rates.

Table 1: Hypothetical Isotopic Enrichment of Lipids in Mouse Liver Following Administration of [U-¹³C₁₀]-10-Methylicosanoic Acid

Time (minutes)[¹³C₁₀]-10-Methylicosanoyl-CoA Enrichment (%)[¹³C₂]-Acetyl-CoA Enrichment (%)[¹³C₁₂]-Dodecanoyl-CoA Enrichment (%)[¹³C₁₀]-Triglyceride Species Enrichment (%)
00.00.00.00.0
1515.2 ± 2.11.5 ± 0.30.8 ± 0.12.5 ± 0.4
3025.8 ± 3.53.2 ± 0.51.5 ± 0.25.8 ± 0.9
6018.1 ± 2.94.8 ± 0.72.1 ± 0.39.2 ± 1.3
1208.5 ± 1.53.5 ± 0.61.8 ± 0.27.5 ± 1.1
2403.1 ± 0.81.2 ± 0.20.9 ± 0.14.3 ± 0.7

Data are presented as mean ± standard deviation.

Interpretation:

The table above illustrates the expected kinetic profile of the labeled tracer and its metabolites. The enrichment of the precursor, [¹³C₁₀]-10-Methylicosanoyl-CoA, is expected to peak early and then decline as it is metabolized. The enrichment of its downstream products, such as acetyl-CoA (from β-oxidation) and triglycerides (from incorporation), will increase over time, reflecting the metabolic flux through these pathways. By analyzing the rate of appearance and disappearance of the label in different metabolic pools, researchers can quantify the activity of these pathways under various physiological or pathological conditions.

References

Application Notes: 10-Methylicosanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylicosanoyl-CoA is a saturated, methyl-branched very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its structure consists of a 20-carbon acyl chain (icosanoyl) with a methyl group at the 10th carbon, linked to a coenzyme A molecule via a thioester bond. In lipidomics, the analysis of such unique fatty acyl-CoAs is critical for understanding cellular metabolism, membrane structure, and signaling pathways. Branched-chain fatty acids (BCFAs) are known to be significant components of bacterial lipids and play roles in modulating membrane fluidity.[1] The activated coenzyme A form represents a key metabolic intermediate, primed for entry into various catabolic and anabolic pathways.

Given the analytical challenges in distinguishing branched-chain isomers from their straight-chain counterparts, synthetic standards like this compound are invaluable.[1][2] Its primary application in lipidomics research is as an internal or external standard for the identification and quantification of endogenous long-chain and very-long-chain acyl-CoAs using mass spectrometry-based platforms.

Key Applications
  • Internal Standard for LC-MS/MS Analysis: Due to its unique mass, this compound is an ideal internal standard for quantifying other VLCFA-CoAs in complex biological matrices like tissue homogenates or cell lysates. It helps correct for variations in sample extraction, processing, and instrument response.

  • Substrate for Enzyme Assays: It can be used as a substrate to study the activity and kinetics of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases (e.g., VLCAD), elongases (ELOVLs), and acyltransferases.[3][4] This is particularly relevant for investigating disorders of fatty acid oxidation.[3][5]

  • Chromatographic Marker: In liquid chromatography (LC) methods, it serves as a retention time marker to aid in the identification of other methyl-branched fatty acyl species, helping to build robust analytical methods for lipid profiling.[6]

  • Method Development and Validation: It is essential for developing and validating new analytical methods for targeted lipidomics, ensuring accuracy, precision, and sensitivity in the detection of branched-chain lipids.

Quantitative Data Summary

The following table summarizes typical parameters for the analysis of very-long-chain acyl-CoAs (VLCFA-CoAs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are representative and should be optimized for specific instrumentation and experimental conditions.

ParameterValue / RangeDescriptionReference
Parent Ion (m/z) [M+H]⁺ ~1078.6Calculated m/z for the protonated form of this compound.General Knowledge
Key Fragment Ion (m/z) ~571.1Characteristic fragment resulting from the neutral loss of the phosphopantetheine moiety (507.5 Da).[6]
Typical LC Column C18 Reversed-PhaseProvides separation based on the length and branching of the acyl chain.[6]
Mobile Phase A 5-10 mM Ammonium Acetate or Hydroxide in WaterAqueous mobile phase for gradient elution. High pH (up to 10.5) can improve peak shape.[6]
Mobile Phase B AcetonitrileOrganic mobile phase for gradient elution.[6]
Limit of Quantification (LOQ) Low pmol to fmol rangeDependent on instrument sensitivity; VLCFA-CoAs can be quantified from 20-200 mg of tissue.[6]
Linear Dynamic Range 2-3 orders of magnitudeTypical range for quantitative analysis using an internal standard.[6]

Experimental Protocols

Protocol 1: Extraction and Quantification of VLCFA-CoAs from Mammalian Tissue

This protocol describes a general method for the extraction and analysis of VLCFA-CoAs from tissue samples using LC-MS/MS, for which this compound would serve as an excellent internal standard.

Materials:

  • Frozen tissue sample (20-100 mg)

  • This compound internal standard solution (e.g., 10 µM in methanol)

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2, v/v/v)

  • Homogenizer (e.g., bead beater or sonicator)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

Methodology:

  • Sample Preparation:

    • Weigh 20-100 mg of frozen tissue and place it in a pre-chilled 2 mL microcentrifuge tube with homogenization beads.

    • Add 1 mL of ice-cold Extraction Solvent.

    • Add a known amount of this compound internal standard (e.g., 10 µL of 10 µM solution).

    • Homogenize the tissue using a bead beater (2 cycles of 45 seconds at 6 m/s) or until fully dissociated.

  • Extraction:

    • Incubate the homogenate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the lipid extract, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the lipid extract onto a C18 reversed-phase column.

    • Perform a gradient elution from 60% Mobile Phase A to 100% Mobile Phase B over 15-20 minutes to separate the acyl-CoAs.[6]

    • Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI) mode.

    • Set up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method.[6]

      • Transition for this compound (Example): Precursor ion [M+H]⁺ → Product ion (Neutral Loss of 507.5).

      • Set up similar transitions for other target VLCFA-CoAs.

  • Data Analysis:

    • Integrate the peak areas for the endogenous VLCFA-CoAs and the this compound internal standard.

    • Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Fatty Acid Profiling via GC-MS after Derivatization

To analyze the parent fatty acid (10-methylicosanoic acid), the CoA group must be cleaved and the resulting fatty acid derivatized to a volatile ester, typically a fatty acid methyl ester (FAME).

Materials:

  • Lipid extract (from Protocol 1 or other method)

  • Methanolic HCl (3N) or BF₃-Methanol (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • GC-MS system with a polar column (e.g., BPX70)

Methodology:

  • Hydrolysis and Transesterification:

    • Dry the lipid extract under a stream of nitrogen.

    • Add 1 mL of 3N methanolic HCl to the dried extract.

    • Seal the tube and heat at 80°C for 60 minutes to convert all fatty acids to FAMEs.[7]

  • FAME Extraction:

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS.

    • Use a temperature program suitable for separating long-chain FAMEs (e.g., start at 80°C, ramp to 280°C).[6]

    • The mass spectrometer will generate fragmentation patterns that can help identify the structure, although pinpointing methyl branch positions without authentic standards can be challenging.[1]

Visualizations

experimental_workflow cluster_analysis Analysis sample Biological Sample (e.g., Tissue, Cells) spike Spike with Internal Standard (this compound) sample->spike extract Lipid Extraction (e.g., Acetonitrile/IPA/H2O) spike->extract centrifuge Centrifugation (Protein Precipitation) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (C18 Column, MRM Mode) supernatant->lcms data Data Processing (Quantification vs. Standard) lcms->data beta_oxidation start This compound (C21-Branched) vlcad vlcad start->vlcad FAD -> FADH2 vlcado Dehydrogenation (VLCAD/ACADVL) hydratase Hydration vlcado->hydratase dehydrogenase Dehydrogenation hydratase->dehydrogenase NAD+ -> NADH thiolase Thiolytic Cleavage dehydrogenase->thiolase + CoA-SH end Propionyl-CoA (from methyl branch) + Multiple Acetyl-CoA thiolase->end Releases Acetyl-CoA cycle One Round of β-Oxidation cycle->start Chain Shortened by 2 Carbons

References

Troubleshooting & Optimization

improving 10-Methylicosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Methylicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other long-chain acyl-CoA molecules, is primarily influenced by pH, temperature, and the presence of contaminating enzymes. The thioester bond is susceptible to hydrolysis, which can be accelerated under non-optimal conditions.

Q2: What is the optimal pH range for storing and handling this compound solutions?

A2: Acyl-CoA thioesters are most stable in slightly acidic to neutral aqueous solutions. For short-term storage and use in experiments, a pH range of 6.0 to 7.5 is recommended to minimize the rate of spontaneous hydrolysis of the thioester bond. ATP, a common component in enzymatic reactions involving acyl-CoAs, is also most stable between pH 6.8 and 7.4.[1]

Q3: How should I store my this compound solution to ensure maximum stability?

A3: For long-term storage, it is recommended to store this compound at -80°C. For short-term storage (a few days), -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes. Fatty acyl-CoAs are not stable and should ideally be tested on the same day they are prepared; otherwise, they should be snap-frozen in liquid nitrogen and stored at -80°C for no longer than one week.[2]

Q4: Can I dissolve this compound in organic solvents?

A4: While aqueous buffers are most common for biological experiments, long-chain acyl-CoAs can be dissolved in organic solvents such as acetonitrile (B52724) or methanol, which may be used in analytical techniques like HPLC. If using an organic solvent, ensure it is compatible with your downstream application.

Q5: What are the common degradation products of this compound?

A5: The primary degradation product is the free fatty acid (10-methylicosanoic acid) and Coenzyme A (CoA-SH), resulting from the hydrolysis of the thioester bond. Enzymatic degradation within a cell or tissue lysate can lead to further breakdown through pathways like β-oxidation.

Troubleshooting Guides

Issue 1: Loss of Activity or Inconsistent Results in Enzymatic Assays
Potential Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare fresh this compound solution from a lyophilized powder if possible. 2. Verify the pH of your stock solution and experimental buffers are within the optimal range (pH 6.0-7.5). 3. Aliquot your stock solution to minimize freeze-thaw cycles. 4. Perform a quality control check on your stock solution using an appropriate analytical method (e.g., HPLC) to determine its purity and concentration.
Hydrolysis during the experiment 1. Minimize the incubation time of your assay as much as possible without compromising the reaction. 2. Run the assay at the lowest feasible temperature that allows for sufficient enzyme activity. 3. Prepare your reaction mixtures on ice and initiate the reaction by adding the enzyme or substrate last.
Enzymatic degradation by contaminating enzymes 1. If using cell or tissue lysates, consider purifying the sample to remove endogenous thioesterases. 2. Add a broad-spectrum thioesterase inhibitor to your reaction mixture if it does not interfere with your enzyme of interest.
Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
On-column degradation 1. Ensure the mobile phase is within the optimal pH range for acyl-CoA stability. A slightly acidic mobile phase, such as one containing a low concentration of acetic acid, can improve stability.[3][4] 2. Reduce the run time or adjust the gradient to minimize the exposure of the analyte to the mobile phase.
Presence of degradation products 1. The appearance of an earlier eluting peak corresponding to the free fatty acid and a later eluting peak for Coenzyme A may indicate degradation. 2. Prepare and analyze a fresh sample to compare with the problematic chromatogram.
Interaction with the column 1. Use a C18 reversed-phase column for good separation of long-chain acyl-CoAs.[3][5] 2. Ensure proper column equilibration before each injection.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound under different conditions (e.g., varying pH and temperature).

Materials:

  • This compound

  • Buffers of varying pH (e.g., phosphate (B84403) buffer at pH 6.0, 7.0, and 8.0)

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[3]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[3]

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare stock solutions of this compound in each of the desired buffers.

  • Divide each stock solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • At each time point, quench the reaction by adding an equal volume of cold acetonitrile and centrifuge to precipitate any proteins.

  • Analyze the supernatant by HPLC.

  • Set the UV detector to 260 nm to monitor the elution of this compound.[3]

  • Use a gradient elution method to separate this compound from its degradation products. A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase to elute the more hydrophobic long-chain acyl-CoA.[4]

  • Quantify the peak area of this compound at each time point to determine the rate of degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound based on the general principles of long-chain acyl-CoA stability.

pHTemperature (°C)Half-life (hours)
6.04> 48
6.025~24
6.037~12
7.04~48
7.025~18
7.037~8
8.04~36
8.025~10
8.037~4

Note: This data is illustrative and the actual stability should be determined experimentally.

Visualizations

cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_degradation Degradation Pathways storage This compound (Lyophilized Powder) solution Stock Solution (Aqueous Buffer, pH 6.0-7.5) storage->solution Dissolution aliquots Single-Use Aliquots solution->aliquots Aliquoting hydrolysis Hydrolysis solution->hydrolysis pH > 7.5 High Temp reaction Enzymatic Reaction aliquots->reaction Use in Experiment analysis Analytical Measurement (e.g., HPLC, MS) reaction->analysis enzymatic Enzymatic Degradation reaction->enzymatic Contaminating Thioesterases

Caption: Logical workflow for handling this compound to minimize degradation.

start Inconsistent Experimental Results check_stock Check this compound Stock Solution start->check_stock is_stock_ok Is Stock Solution OK? check_stock->is_stock_ok prepare_fresh Prepare Fresh Stock Solution is_stock_ok->prepare_fresh No check_assay Review Assay Conditions is_stock_ok->check_assay Yes prepare_fresh->check_assay is_ph_temp_ok Are pH and Temperature Optimal? check_assay->is_ph_temp_ok adjust_conditions Adjust pH (6.0-7.5) and Lower Temperature is_ph_temp_ok->adjust_conditions No check_enzymes Consider Contaminating Enzymes is_ph_temp_ok->check_enzymes Yes adjust_conditions->check_enzymes purify_lysate Purify Lysate or Use Thioesterase Inhibitors check_enzymes->purify_lysate end Problem Resolved purify_lysate->end

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Optimizing Chromatographic Separation of 10-Methylicosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 10-Methylicosanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of these complex branched-chain acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers stem from their structural similarity. The key difficulties include:

  • Stereoisomers: The methyl group at the 10th position creates a chiral center, resulting in R- and S-enantiomers. These isomers have identical physicochemical properties in a non-chiral environment, making their separation difficult without specialized chiral chromatography techniques.

  • Positional Isomers: If the sample contains other methyl-branched isomers (e.g., 9-Methylicosanoyl-CoA or 11-Methylicosanoyl-CoA), their similar chain length and polarity make them challenging to resolve from the 10-methyl isomer using standard reversed-phase chromatography.

  • Analyte Stability: Acyl-CoA thioesters can be susceptible to degradation through hydrolysis. Careful sample handling and controlled temperature are crucial to maintain sample integrity throughout the analytical process.

  • Low Abundance and Matrix Effects: In biological samples, these molecules may be present at low concentrations and co-exist with a complex mixture of other lipids and metabolites, which can interfere with separation and detection, causing ion suppression or enhancement in mass spectrometry.

Q2: What is the recommended analytical platform for separating this compound isomers?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended platform. This combination offers the high chromatographic resolution needed to separate closely related isomers and the sensitivity and selectivity of mass spectrometry for detection and quantification. For the separation of stereoisomers (enantiomers), a chiral stationary phase is necessary.

Q3: Which type of chromatography column is best suited for this separation?

A3: For general separation of long-chain acyl-CoAs and potential positional isomers, a reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is a good starting point. For separating the R- and S-enantiomers, a chiral stationary phase is required. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for resolving chiral compounds.

Q4: How can I improve the peak shape for my acyl-CoA analytes?

A4: Poor peak shape (e.g., tailing) is a common issue with acyl-CoAs due to their amphiphilic nature. To improve peak shape, consider the following:

  • Mobile Phase pH: Operating at a higher pH (e.g., using a mobile phase with a buffer like ammonium (B1175870) hydroxide, pH ~10.5) can deprotonate the phosphate (B84403) groups, leading to more consistent interactions with the stationary phase and sharper peaks.[1]

  • Ion-Pairing Agents: While less common with modern MS instruments due to potential signal suppression, a low concentration of a volatile ion-pairing agent in the mobile phase can sometimes improve peak shape.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with, and ideally weaker than, the initial mobile phase to prevent peak distortion.

Experimental Protocols

Below are suggested starting protocols for the UPLC-MS/MS analysis of this compound isomers. These should be considered as a foundation for further method development and optimization.

Protocol 1: Reversed-Phase UPLC-MS/MS for Positional Isomer Separation

This method is designed to separate this compound from other potential positional isomers.

Parameter Recommendation
UPLC System High-pressure binary solvent delivery system
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined based on parent and fragment ions of this compound
Protocol 2: Chiral UPLC-MS/MS for Enantiomer (Stereoisomer) Separation

This method is designed to separate the R- and S-enantiomers of this compound.

Parameter Recommendation
UPLC System High-pressure binary solvent delivery system
Column Polysaccharide-based chiral column (e.g., Astec® CHIROBIOTIC® V2)
Mobile Phase A Methanol with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 10 mM Ammonium Acetate
Gradient/Isocratic Isocratic or shallow gradient elution (e.g., 80:20 A:B), requires optimization
Flow Rate 0.4 mL/min
Column Temperature 25 °C (temperature can be a critical parameter for chiral separations)
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined based on parent and fragment ions of this compound

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution of Isomers - Mobile phase composition is not optimal.- Gradient is too steep.- Inappropriate column choice.- Adjust the ratio of organic solvent in the mobile phase.- Use a shallower gradient.- For enantiomers, ensure a suitable chiral column is being used. For positional isomers, a longer column or one with a different stationary phase may be needed.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume.- Increase the pH of the mobile phase (e.g., using ammonium hydroxide).- Reduce the sample injection volume or concentration.- Check and tighten all fittings, and use tubing with a small internal diameter.
Peak Splitting or Shouldering - Co-elution of closely related isomers.- Sample solvent is stronger than the mobile phase.- Column void or contamination at the inlet frit.- Optimize the mobile phase or gradient to improve separation.- Dissolve the sample in the initial mobile phase.- Backflush the column or replace the inlet frit. If a void is suspected, the column may need to be replaced.
Low Signal Intensity - Ion suppression from matrix components.- Analyte degradation.- Suboptimal MS source parameters.- Improve sample clean-up using solid-phase extraction (SPE).- Ensure samples are kept cold and analyzed promptly.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Retention Time Drift - Inconsistent mobile phase preparation.- Column not fully equilibrated.- System leaks.- Prepare fresh mobile phase daily.- Increase the column equilibration time between injections.- Inspect the system for any leaks, particularly at high-pressure points.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Acyl-CoA Extraction (e.g., SPE) sample->extraction reconstitution Reconstitution in Initial Mobile Phase extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (C18 or Chiral Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_logic start Chromatographic Issue (e.g., Poor Resolution) q1 Are all peaks affected? start->q1 a1_yes System-wide issue likely q1->a1_yes Yes a1_no Analyte-specific issue q1->a1_no No sol_system Check for: - Leaks - Column void/blockage - Mobile phase issue a1_yes->sol_system sol_analyte Optimize: - Mobile phase composition - Gradient profile - Column temperature a1_no->sol_analyte

References

preventing degradation of 10-Methylicosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methodologies involving 10-Methylicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through two primary pathways:

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can hydrolyze the thioester bond, cleaving it into coenzyme A (CoASH) and free 10-methylicosanoic acid.[1][2][3] This is a major concern when working with tissue homogenates or cell lysates.

  • Chemical Degradation: The thioester bond is chemically labile and can be hydrolyzed, especially under non-optimal pH and temperature conditions.[4][5] Long-chain fatty acyl-CoAs can also be prone to oxidation.[6][7]

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs can stem from several issues during your experimental workflow. The following table provides a troubleshooting guide to address this problem.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough disruption of the sample. For tissues, a glass homogenizer is recommended.[8][9] Optimize the ratio of extraction solvent to sample weight.
Degradation of this compound Work quickly and maintain samples on ice at all times. Use pre-chilled, high-purity solvents.[9] Consider incorporating an internal standard early in the protocol to monitor recovery throughout the process.
Inefficient Solid-Phase Extraction (SPE) Verify that the SPE column is properly conditioned and equilibrated before loading your sample.[9] Optimize the wash and elution steps to ensure selective binding and efficient recovery.
Suboptimal Storage Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles.[9]

Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?

A3: Due to their inherent instability, immediate processing of fresh samples is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and chemical degradation.[9] It is critical to avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of long-chain acyl-CoAs.[9]

Q4: Can you provide a general protocol for the extraction of this compound from tissue samples?

A4: Yes, the following protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[8][9][10]

Experimental Protocol: Extraction of this compound from Tissue

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[10]

  • Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.[10]

    • Collect the upper organic phase.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column with methanol, followed by equilibration with the KH2PO4 buffer.

    • Dilute the collected organic phase with 10 mL of 100 mM KH2PO4 (pH 4.9).[10]

    • Load the diluted extract onto the SPE column.

    • Wash the column with the buffer to remove unbound contaminants.

    • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., a solution containing ammonium hydroxide).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable buffer for your analytical method (e.g., HPLC or LC-MS/MS).

Visualized Workflows and Pathways

Workflow for Preventing Degradation During Sample Preparation

The following diagram illustrates the key steps to minimize the degradation of this compound during sample preparation.

Figure 1. Recommended workflow for sample preparation. Start Sample Collection FlashFreeze Immediate Flash-Freezing (-80°C Storage) Start->FlashFreeze Homogenization Homogenization on Ice (Acidic Buffer, pH 4.9) FlashFreeze->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: Key steps to minimize this compound degradation.

Major Degradation Pathways for this compound

This diagram outlines the primary enzymatic and chemical pathways that can lead to the degradation of this compound.

Figure 2. Primary degradation pathways. cluster_0 Degradation Pathways cluster_1 Enzymatic Degradation cluster_2 Chemical Degradation 10-MC-CoA This compound Hydrolysis Hydrolysis 10-MC-CoA->Hydrolysis Chem_Hydrolysis Chemical Hydrolysis 10-MC-CoA->Chem_Hydrolysis Thioesterase Thioesterase Thioesterase->Hydrolysis Catalyzes Degraded_Products Degraded Products (Free Fatty Acid + CoASH) Hydrolysis->Degraded_Products pH_Temp Non-optimal pH/ Temperature pH_Temp->Chem_Hydrolysis Induces Chem_Hydrolysis->Degraded_Products

Caption: Enzymatic and chemical degradation of this compound.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the tissue type and the specific extraction and purification methodology employed. The following table summarizes expected recovery rates based on published methods to provide a benchmark for your experiments.

MethodTissue TypeReported Recovery Rate (%)Reference
Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[8]
UHPLC-ESI-MS/MS with SPEMouse Liver, Cell Lines90-111%[11]

Note: These values are illustrative and actual recoveries may vary. It is highly recommended to use an internal standard to accurately determine the recovery in your specific experimental setup.

References

Technical Support Center: Quantifying Low-Abundance 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the quantitative analysis of the low-abundance, long-chain branched acyl-CoA, 10-Methylicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying low-abundance this compound?

A1: The primary challenges include:

  • Low Endogenous Concentrations: As a low-abundance metabolite, its concentration may be near or below the limit of detection of standard analytical methods.

  • Chemical Instability: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Matrix Effects: Co-eluting substances from complex biological samples can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Lack of Commercial Standards: The availability of a stable isotope-labeled internal standard for this compound is limited, which is crucial for accurate quantification.

  • Extraction Efficiency: The long-chain and branched nature of the molecule can affect its recovery during sample preparation.

Q2: What is the most suitable analytical method for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and reproducible method for the analysis of acyl-CoAs, offering high sensitivity and specificity.[1] This technique is particularly well-suited for distinguishing this compound from other isomeric and isobaric molecules.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To minimize degradation, it is crucial to:

  • Keep samples on ice or at 4°C throughout the extraction process.

  • Use acidic extraction buffers to inhibit enzymatic activity and reduce chemical hydrolysis.

  • Process samples quickly and avoid prolonged storage of extracts before analysis.

  • Consider using additives that improve CoA stability in the reconstitution solvent.[2]

Q4: Is a stable isotope-labeled internal standard for this compound available?

A4: The commercial availability of a specific stable isotope-labeled this compound is not widespread. In such cases, researchers may need to consider:

  • Custom synthesis of the labeled standard.

  • Using a structurally similar, commercially available labeled long-chain acyl-CoA as an internal standard, with the understanding that this will correct for extraction and instrument variability but may not fully account for matrix effects specific to the analyte.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No detectable peak for this compound 1. Concentration is below the instrument's limit of detection (LOD).2. Poor extraction recovery.3. Degradation of the analyte during sample preparation.4. Inefficient ionization in the mass spectrometer.1. Increase the amount of starting material (e.g., tissue, cells).2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.3. Ensure all steps are performed at low temperatures and with appropriate acidic conditions.4. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
Poor peak shape (tailing or fronting) 1. Suboptimal chromatography conditions.2. Interaction of the analyte with the analytical column.3. Co-elution with interfering substances.1. Adjust the mobile phase composition and gradient.2. Use a column specifically designed for lipid analysis.3. Improve sample cleanup to remove interfering matrix components.
High variability between replicate injections 1. Inconsistent sample preparation.2. Instability of the analyte in the autosampler.3. Fluctuations in the LC-MS/MS system performance.1. Ensure precise and consistent execution of the extraction protocol.2. Keep the autosampler at a low temperature (e.g., 4°C).3. Run system suitability tests and quality control samples to monitor instrument performance.
Inaccurate quantification 1. Significant matrix effects.2. Lack of an appropriate internal standard.3. Non-linearity of the calibration curve.1. Perform a matrix effect study and adjust the sample dilution or cleanup accordingly.2. If a specific labeled standard is unavailable, use a close structural analog and validate its performance.3. Ensure the calibration curve covers the expected concentration range and use appropriate weighting.

Hypothetical Metabolic Pathway

Metabolic_Pathway 10-Methylicosanoic_Acid 10-Methylicosanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 10-Methylicosanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound ATP, CoA Beta-oxidation Beta-oxidation This compound->Beta-oxidation Metabolic_Products Metabolic_Products Beta-oxidation->Metabolic_Products Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample_Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction Homogenization->Extraction Purification_SPE Purification_SPE Extraction->Purification_SPE Reconstitution Reconstitution Purification_SPE->Reconstitution LC_MS_MS LC_MS_MS Reconstitution->LC_MS_MS Data_Acquisition Data_Acquisition LC_MS_MS->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Logical_Relationships Successful_Quantification Successful_Quantification Optimized_Sample_Prep Optimized_Sample_Prep Successful_Quantification->Optimized_Sample_Prep Sensitive_LC_MS_Method Sensitive_LC_MS_Method Successful_Quantification->Sensitive_LC_MS_Method Appropriate_IS Appropriate_IS Successful_Quantification->Appropriate_IS Matrix_Effect_Mitigation Matrix_Effect_Mitigation Optimized_Sample_Prep->Matrix_Effect_Mitigation Analyte_Stability Analyte_Stability Optimized_Sample_Prep->Analyte_Stability High_Recovery High_Recovery Optimized_Sample_Prep->High_Recovery Chromatographic_Resolution Chromatographic_Resolution Sensitive_LC_MS_Method->Chromatographic_Resolution MS_Optimization MS_Optimization Sensitive_LC_MS_Method->MS_Optimization

References

Validation & Comparative

A Comparative Guide to the Metabolic Fates of 10-Methylicosanoyl-CoA and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 10-methylicosanoyl-CoA, a branched-chain fatty acyl-CoA, and straight-chain acyl-CoAs. Understanding these differences is crucial for research in metabolic diseases, drug development targeting fatty acid oxidation, and cellular signaling. While direct quantitative data for this compound is limited, this comparison is based on the well-established principles of branched-chain and straight-chain fatty acid metabolism, using analogous molecules as established models.

Introduction

Fatty acids are essential molecules for energy production and cellular structure. Their catabolism is a fundamental metabolic process. Straight-chain fatty acids are metabolized through the well-characterized β-oxidation pathway, primarily within the mitochondria. However, the presence of methyl branches, as seen in this compound, necessitates alternative metabolic routes due to steric hindrance that prevents standard β-oxidation. This guide will objectively compare and contrast the metabolic fates of these two types of acyl-CoAs, supported by established experimental evidence.

Key Metabolic Differences at a Glance

FeatureThis compound (Branched-Chain Acyl-CoA)Straight-Chain Acyl-CoA
Primary Metabolic Pathway α-Oxidation followed by β-Oxidationβ-Oxidation
Subcellular Location Primarily PeroxisomesPrimarily Mitochondria
Initial Catabolic Step Removal of a single carbon from the carboxyl endOxidation of the β-carbon
Key Enzymes (Initial Steps) Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA LyaseAcyl-CoA Dehydrogenases
End Products of Initial Phase Pristanoyl-CoA (a shorter, 2-methyl-branched acyl-CoA) + Formyl-CoAAcetyl-CoA, NADH, FADH2
Energy Yield (Initial Phase) No direct ATP productionATP production via oxidative phosphorylation
Regulatory Mechanisms Substrate availabilityAllosteric regulation (e.g., by malonyl-CoA) and transcriptional control

Metabolic Pathways: A Detailed Comparison

The metabolic journey of a fatty acid is determined by its chemical structure. The methyl group on the tenth carbon of this compound creates a structural impediment for the enzymes of the standard β-oxidation pathway.

The Fate of this compound: α-Oxidation

Branched-chain fatty acids like this compound are initially processed through α-oxidation, a pathway that occurs predominantly in the peroxisomes.[1][2][3] This pathway is essential for removing the methyl group that blocks β-oxidation. The metabolism of phytanic acid, a 3-methyl-branched fatty acid, serves as the primary model for this process.[1][2]

The initial steps of α-oxidation involve:

  • Activation: The fatty acid is converted to its CoA ester, phytanoyl-CoA, in the peroxisome.

  • Hydroxylation: Phytanoyl-CoA dioxygenase hydroxylates the α-carbon.

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase cleaves the bond between the α- and β-carbons, releasing formyl-CoA and forming pristanal.

  • Oxidation: Pristanal is oxidized to pristanic acid.

Pristanic acid, which is a 2-methyl-branched fatty acid, can then undergo peroxisomal β-oxidation.[4][5]

alpha_oxidation This compound This compound 10-Methyl-2-hydroxyicosanoyl-CoA 10-Methyl-2-hydroxyicosanoyl-CoA This compound->10-Methyl-2-hydroxyicosanoyl-CoA Phytanoyl-CoA Dioxygenase 9-Methylnonadecanal\n+ Formyl-CoA 9-Methylnonadecanal + Formyl-CoA 10-Methyl-2-hydroxyicosanoyl-CoA->9-Methylnonadecanal\n+ Formyl-CoA 2-Hydroxyphytanoyl-CoA Lyase Pristanoyl-CoA analogue Pristanoyl-CoA analogue 9-Methylnonadecanal\n+ Formyl-CoA->Pristanoyl-CoA analogue Aldehyde Dehydrogenase + Acyl-CoA Synthetase Peroxisomal β-Oxidation Peroxisomal β-Oxidation Pristanoyl-CoA analogue->Peroxisomal β-Oxidation

Figure 1: Simplified pathway of α-oxidation for a branched-chain acyl-CoA.
The Fate of Straight-Chain Acyl-CoAs: β-Oxidation

Straight-chain acyl-CoAs are primarily metabolized through β-oxidation in the mitochondria.[3][6][7] This is a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[6]

The four core reactions of each β-oxidation cycle are:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

  • Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, forming a β-ketoacyl-CoA and NADH.

  • Thiolysis by β-ketothiolase, which cleaves the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.

beta_oxidation Straight-Chain Acyl-CoA (Cn) Straight-Chain Acyl-CoA (Cn) trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Straight-Chain Acyl-CoA (Cn)->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acyl-CoA (Cn-2)\n+ Acetyl-CoA Acyl-CoA (Cn-2) + Acetyl-CoA β-Ketoacyl-CoA->Acyl-CoA (Cn-2)\n+ Acetyl-CoA β-Ketothiolase Citric Acid Cycle Citric Acid Cycle Acyl-CoA (Cn-2)\n+ Acetyl-CoA->Citric Acid Cycle

Figure 2: The cyclical pathway of mitochondrial β-oxidation for a straight-chain acyl-CoA.

Quantitative Comparison of Metabolic Products

The end products of the initial breakdown of these two types of fatty acids differ significantly, impacting cellular energy balance.

Acyl-CoA TypeInitial ProductsSubsequent Products (from further oxidation)Net Energy Precursors (per initial cycle)
This compound Pristanoyl-CoA analogue, Formyl-CoAAcetyl-CoA, Propionyl-CoA (from peroxisomal β-oxidation)NADH and FADH2 from peroxisomal β-oxidation (less efficient coupling to ATP synthesis)
Straight-Chain Acyl-CoA Acetyl-CoA, NADH, FADH2Further Acetyl-CoA, NADH, FADH2 from subsequent β-oxidation cycles1 NADH, 1 FADH2, 1 Acetyl-CoA

Experimental Protocols

Accurate measurement of fatty acid oxidation is critical for research in this field. Below are outlines of common experimental protocols.

In Vitro Fatty Acid Oxidation Assay (Radiolabeling)

This method measures the rate of fatty acid oxidation by quantifying the production of radiolabeled metabolites from a radiolabeled fatty acid substrate.

Objective: To determine the rate of oxidation of a specific fatty acid in isolated mitochondria or cultured cells.

Materials:

  • [1-¹⁴C]-labeled fatty acid (e.g., palmitic acid for straight-chain, or a custom synthesized branched-chain fatty acid)

  • Cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation fluid and vials

  • Scintillation counter

Protocol Outline:

  • Cell Culture/Mitochondria Isolation: Culture cells to confluence or isolate mitochondria from tissue using standard procedures.

  • Substrate Preparation: Prepare a solution of the [1-¹⁴C]-labeled fatty acid complexed with bovine serum albumin (BSA).

  • Incubation: Incubate the cells or mitochondria with the radiolabeled substrate for a defined period (e.g., 1-2 hours) at 37°C.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Separation of Metabolites: Separate the aqueous-soluble metabolites (including [¹⁴C]acetyl-CoA) from the unoxidized fatty acid.

  • Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit of time and protein concentration.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Metabolite Analysis

GC-MS is a powerful technique for identifying and quantifying fatty acids and their metabolites.

Objective: To analyze the profile of fatty acid metabolites in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standards (deuterated fatty acids)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS instrument

Protocol Outline:

  • Lipid Extraction: Extract total lipids from the sample using a method like the Folch or Bligh-Dyer procedure.

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids to make them volatile for GC analysis (e.g., convert to methyl esters or trimethylsilyl (B98337) esters).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The fatty acid derivatives are separated based on their boiling points and retention times on the GC column and then identified and quantified by the mass spectrometer.

  • Data Analysis: Identify and quantify the fatty acid metabolites by comparing their mass spectra and retention times to those of known standards.[10][11][12]

Logical Workflow for Comparing Metabolic Fates

workflow cluster_substrate Fatty Acyl-CoA Substrates cluster_pathway Primary Metabolic Pathways cluster_location Subcellular Location cluster_products Key Metabolic Products Branched-Chain This compound Alpha-Oxidation Alpha-Oxidation Branched-Chain->Alpha-Oxidation Straight-Chain Straight-Chain Acyl-CoA Beta-Oxidation Beta-Oxidation Straight-Chain->Beta-Oxidation Peroxisome Peroxisome Alpha-Oxidation->Peroxisome Pristanoyl-CoA_Analogue Pristanoyl-CoA Analogue Alpha-Oxidation->Pristanoyl-CoA_Analogue Mitochondrion Mitochondrion Beta-Oxidation->Mitochondrion Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA NADH_FADH2 NADH / FADH2 Beta-Oxidation->NADH_FADH2 Pristanoyl-CoA_Analogue->Beta-Oxidation Further Metabolism

Figure 3: Logical workflow comparing the initial metabolic processing of branched-chain versus straight-chain acyl-CoAs.

Conclusion

The metabolic fates of this compound and straight-chain acyl-CoAs are fundamentally different, dictated by the presence of a methyl branch. Straight-chain acyl-CoAs undergo the highly efficient energy-yielding β-oxidation pathway in the mitochondria. In contrast, this compound must first be processed through α-oxidation in the peroxisomes to remove the methyl branch before its shortened derivative can enter the β-oxidation pathway. These distinct pathways have significant implications for cellular energy balance, redox state, and the production of signaling molecules. A thorough understanding of these differences is paramount for researchers investigating metabolic disorders and for the development of novel therapeutic strategies targeting fatty acid metabolism.

References

Differential Expression of Methylated Very Long-Chain Fatty Acyl-CoAs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipids in metabolic pathways is critical for identifying novel therapeutic targets. This guide provides a comparative overview of the differential expression of methylated very long-chain fatty acyl-CoAs (VLCFA-CoAs), with a focus on providing a framework for research in the absence of extensive data on the specific molecule 10-Methylicosanoyl-CoA.

While direct quantitative data for this compound in healthy versus diseased states is not extensively available in current literature, we can infer its potential significance by examining the broader class of very long-chain fatty acids (VLCFAs) and the process of fatty acid methylation. Alterations in the metabolism of VLCFAs are associated with a range of inherited metabolic diseases, highlighting their importance in cellular function.[1][2]

Quantitative Data on VLCFA Alterations in Disease

The following table summarizes the general trends observed for VLCFAs in various pathological conditions. It is important to note that these represent a class of molecules, and the behavior of specific methylated species like this compound may vary.

Disease StateTissue/FluidObserved Change in VLCFA LevelsAssociated Genetic DefectsReferences
X-linked Adrenoleukodystrophy (X-ALD) Plasma, Brain, Adrenal GlandsIncreased C24:0 and C26:0Mutations in the ABCD1 gene
Zellweger Spectrum Disorders PlasmaElevated C24:0 and C26:0PEX gene mutations affecting peroxisome biogenesis[3]
Stargardt Macular Dystrophy Type 3 (STGD3) RetinaDeficiency in VLC-PUFAsMutations in the ELOVL4 gene[2]
Colon Cancer PlasmaAlterations in fatty acid profiles, including potential changes in methylation patternsNot directly genetic, but influenced by dietary methyl donors[4]
Obesity and Type 2 Diabetes Adipose TissueChanges in DNA methylation of genes related to energy metabolism induced by fatty acidsPolygenic and environmental factors[5]

Experimental Protocols

The quantification of specific acyl-CoA species like this compound requires sensitive and specific analytical techniques. Below are detailed methodologies commonly employed for the analysis of fatty acids and their CoA esters.

1. Sample Preparation (Tissue)

  • Objective: To extract lipids, including VLCFAs, from tissue samples.

  • Protocol:

    • Homogenize flash-frozen tissue samples in a chloroform/methanol (B129727) solution (2:1, v/v).

    • Vortex the mixture vigorously for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • For acyl-CoA analysis, specific extraction protocols using solid-phase extraction are often required to separate them from free fatty acids.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

  • Objective: To separate and quantify individual fatty acid methyl esters (FAMEs).

  • Protocol:

    • Transesterify the extracted lipids to FAMEs using methanol containing 14% boron trifluoride at 100°C for 30 minutes.

    • Extract the FAMEs with hexane.

    • Analyze the FAMEs by GC-MS. The gas chromatograph separates the FAMEs based on their boiling points and polarity, and the mass spectrometer provides identification and quantification based on mass-to-charge ratio.

    • For methylated fatty acids, the presence of a methyl group will alter the fragmentation pattern, allowing for their identification.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

  • Objective: To directly quantify specific acyl-CoA molecules.

  • Protocol:

    • Resuspend the extracted acyl-CoAs in a suitable solvent for reverse-phase chromatography.

    • Inject the sample into an HPLC or UPLC system coupled to a tandem mass spectrometer.

    • Separate the acyl-CoAs based on their hydrophobicity.

    • Utilize electrospray ionization (ESI) to generate ions.

    • Perform multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of the target acyl-CoA, providing high sensitivity and specificity.

Signaling Pathways and Metabolic Workflows

The metabolism of VLCFAs is a complex process involving multiple cellular compartments. Methylation of fatty acids adds another layer of complexity, potentially influencing their role in signaling and metabolism.

Workflow for Investigating Differential Expression of a Novel Acyl-CoA

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Interpretation Healthy Healthy Control Samples (Tissue/Biofluid) Extraction Lipid/Metabolite Extraction Healthy->Extraction Diseased Diseased State Samples (Tissue/Biofluid) Diseased->Extraction LCMS LC-MS/MS Analysis (e.g., for this compound) Extraction->LCMS Quant Quantitative Comparison (Healthy vs. Diseased) LCMS->Quant Pathway Pathway Analysis Quant->Pathway Biomarker Biomarker Identification Quant->Biomarker

Caption: A generalized workflow for the investigation of a novel lipid biomarker.

General Pathway of Very Long-Chain Fatty Acid Metabolism

VLCFAs are synthesized in the endoplasmic reticulum and subsequently metabolized through β-oxidation in peroxisomes. The CoA-activated forms are the substrates for these reactions.

G cluster_0 Endoplasmic Reticulum cluster_1 Peroxisome LCFA Long-Chain Acyl-CoA (e.g., C16:0-CoA) Elongase ELOVL Enzymes LCFA->Elongase Elongation VLCFA Very Long-Chain Acyl-CoA (>C22-CoA) Elongase->VLCFA VLCFA_perox VLCFA-CoA VLCFA->VLCFA_perox Transport via ABCD1 BetaOx Peroxisomal β-oxidation VLCFA_perox->BetaOx Chain Shortening MediumChain Medium-Chain Acyl-CoA BetaOx->MediumChain Mitochondria Mitochondria MediumChain->Mitochondria Further Oxidation

Caption: Simplified pathway of VLCFA synthesis and degradation.

Potential Impact of Methylation on Fatty Acid Metabolism

The introduction of a methyl group to a fatty acid can alter its physical properties and how it interacts with enzymes. This can lead to changes in metabolic flux and downstream signaling.

G cluster_downstream Potential Downstream Effects FA Fatty Acyl-CoA Methyltransferase Methyltransferase (e.g., using SAM) FA->Methyltransferase Methylated_FA Methylated Fatty Acyl-CoA (e.g., this compound) Methyltransferase->Methylated_FA Membrane Altered Membrane Fluidity Methylated_FA->Membrane Signaling Modulated Cellular Signaling Methylated_FA->Signaling Metabolism Altered Metabolic Fate Methylated_FA->Metabolism

Caption: Hypothetical influence of methylation on fatty acyl-CoA fate.

References

A Proposed Framework for the Comparative Analysis of 10-Methylicosanoyl-CoA Levels Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylicosanoyl-CoA is a long-chain branched acyl-coenzyme A molecule. While the precise biological roles and tissue distribution of this compound are not extensively documented in current scientific literature, its structure suggests a potential involvement in the metabolism of branched-chain fatty acids (BCFAs). BCFAs are known to play roles in various physiological processes, including influencing membrane fluidity and participating in specific metabolic pathways.[1][2][3] Understanding the tissue-specific concentrations of this compound could provide valuable insights into its metabolic functions and its potential as a biomarker or therapeutic target.

Given the current lack of direct comparative data, this guide provides a proposed framework for the systematic measurement and comparison of this compound levels across various biological tissues. This includes a detailed experimental protocol for its quantification, a hypothetical data representation, and a discussion of its potential metabolic significance.

Hypothetical Comparative Data of this compound Levels

The following table illustrates how quantitative data on this compound levels across different tissues could be presented. The values are hypothetical and would be determined experimentally.

TissueThis compound Level (pmol/mg tissue)Standard Deviation
Liver2.5± 0.4
Brain0.8± 0.1
Adipose Tissue (White)1.2± 0.2
Skeletal Muscle0.5± 0.08
Heart0.9± 0.15
Kidney1.8± 0.3

Proposed Experimental Protocol for Quantification of this compound

This protocol outlines a method for the extraction and quantification of long-chain acyl-CoAs, including this compound, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.[4][5][6]

1. Tissue Sample Collection and Preparation

  • Tissue Harvesting: Immediately after excision, flash-freeze tissue samples in liquid nitrogen to quench metabolic activity. Store samples at -80°C until analysis.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue. Homogenize the tissue in a pre-chilled extraction buffer (e.g., 2:1 methanol (B129727):chloroform or isopropanol-based buffers) containing an appropriate internal standard.[4] A suitable internal standard would be a structurally similar acyl-CoA with a stable isotope label (e.g., ¹³C-labeled long-chain acyl-CoA) that is not naturally present in the tissue.

2. Acyl-CoA Extraction

  • Phase Separation: Perform a liquid-liquid extraction to separate the polar acyl-CoAs from non-polar lipids. This is often achieved by adding water or an acidic solution to the homogenate, followed by centrifugation to separate the aqueous and organic phases. The acyl-CoAs will partition into the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): For further purification and concentration, the aqueous phase containing the acyl-CoAs can be passed through an SPE column (e.g., a C18 or anion-exchange column).[4][6]

    • Condition the SPE column with methanol and then equilibrate with water.

    • Load the sample extract.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with a suitable solvent, such as a methanol solution containing a weak base (e.g., ammonium (B1175870) hydroxide).[4]

  • Drying and Reconstitution: Evaporate the eluted fraction to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC-MS/MS system (e.g., a mixture of acetonitrile (B52724) and water).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase: Employ a gradient elution with a binary solvent system. For example, Solvent A could be water with a small amount of an ion-pairing agent or buffer (e.g., ammonium hydroxide (B78521) or formic acid), and Solvent B could be acetonitrile. The gradient will start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more hydrophobic long-chain acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The MRM transitions would be specific for this compound and the internal standard. A common neutral loss scan for acyl-CoAs is m/z 507, which corresponds to the loss of the phosphopantetheine moiety.[4][7]

    • Quantification: Create a standard curve using a synthetic this compound standard of known concentrations. The concentration of this compound in the tissue samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Potential Metabolic Significance of this compound

While the specific pathways involving this compound are not well-defined, its structure as a methyl-branched long-chain acyl-CoA suggests its participation in branched-chain fatty acid metabolism.

  • Source: this compound may be derived from the diet, particularly from sources rich in BCFAs like dairy products, or synthesized endogenously.[1] The biosynthesis could involve the elongation of shorter branched-chain acyl-CoAs.

  • Metabolic Fates: As an acyl-CoA, it is an activated form of its corresponding fatty acid and is likely a substrate for various metabolic processes:

    • Beta-oxidation: It could undergo mitochondrial or peroxisomal beta-oxidation to generate energy. The methyl branch may require specific enzymatic steps for its degradation, similar to other BCFAs like phytanic acid.[8]

    • Incorporation into Complex Lipids: this compound could be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides. The presence of a methyl branch can influence the physical properties of cell membranes, such as their fluidity.[2][3]

    • Signaling: Long-chain acyl-CoAs can act as signaling molecules, regulating the activity of various enzymes and transcription factors.

A comparative analysis of this compound levels across different tissues would help to elucidate which of these potential roles are most prominent in different physiological contexts. For example, high levels in the liver might suggest a primary role in oxidative metabolism, whereas higher concentrations in adipose tissue could indicate a function in lipid storage.

Visualizing the Experimental Workflow and Metabolic Context

The following diagrams, created using the DOT language, illustrate the proposed experimental workflow for the quantification of this compound and its potential metabolic context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample (e.g., Liver, Brain) homogenization Homogenization (with Internal Standard) tissue->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe drying Drying & Reconstitution spe->drying lcms LC-MS/MS Analysis (MRM Mode) drying->lcms data Data Analysis & Quantification lcms->data metabolic_pathway cluster_source Sources cluster_fates Potential Metabolic Fates diet Dietary BCFAs mol This compound diet->mol synthesis Endogenous Synthesis synthesis->mol oxidation Beta-oxidation (Energy Production) mol->oxidation lipids Incorporation into Complex Lipids mol->lipids signaling Cellular Signaling mol->signaling

References

Validating the Role of 10-Methylicosanoyl-CoA in Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathway of 10-Methylicosanoyl-CoA, a C21 methyl-branched very-long-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule, its metabolism is elucidated by drawing parallels with well-characterized pathways of similar molecules, primarily the alpha-oxidation of phytanic acid. This document outlines the presumed metabolic fate of this compound, compares it with alternative metabolic routes, and provides detailed experimental protocols for its analysis.

Proposed Metabolic Pathway of this compound

Based on its structure as a very-long-chain fatty acid with a methyl group at the 10th carbon, this compound is predicted to undergo peroxisomal alpha-oxidation . The methyl group's position can sterically hinder the enzymes of the beta-oxidation pathway. Alpha-oxidation circumvents this by removing a single carbon from the carboxyl end, allowing the shortened and demethylated acyl-CoA to subsequently enter the beta-oxidation pathway.

The proposed pathway involves the following key steps:

  • Activation: 10-Methylicosanoic acid is converted to its active form, this compound, by an acyl-CoA synthetase.

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) catalyzes the hydroxylation of the alpha-carbon (C2) of this compound to yield 2-hydroxy-10-methylicosanoyl-CoA.

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase (HACL1) cleaves the C1-C2 bond, releasing formyl-CoA and the C20 aldehyde, 9-methylnonadecanal.

  • Dehydrogenation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to produce 9-methylnonadecanoic acid.

  • Re-activation and Beta-Oxidation: 9-methylnonadecanoic acid is then activated to its CoA ester and can proceed through the standard beta-oxidation pathway for energy production.

Metabolic_Pathway_of_10_Methylicosanoyl_CoA cluster_synthesis Biosynthesis cluster_oxidation Peroxisomal Alpha-Oxidation VLCFA_Precursor Very-Long-Chain Fatty Acid Precursor Elongation Fatty Acid Elongation (ELOVL Enzymes) VLCFA_Precursor->Elongation 10_Methylicosanoyl_CoA This compound Elongation->10_Methylicosanoyl_CoA Hydroxylation 2-Hydroxy-10-methylicosanoyl-CoA 10_Methylicosanoyl_CoA->Hydroxylation Phytanoyl-CoA Hydroxylase (PHYH) Cleavage 9-Methylnonadecanal + Formyl-CoA Hydroxylation->Cleavage 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Dehydrogenation 9-Methylnonadecanoic Acid Cleavage->Dehydrogenation Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Dehydrogenation->Beta_Oxidation Acyl-CoA Synthetase

Comparison with Alternative Metabolic Pathways

To validate the role of this compound, its proposed metabolic pathway is compared with two alternatives: the well-established alpha-oxidation of phytanic acid and a hypothetical direct beta-oxidation scenario.

FeatureProposed Alpha-Oxidation of this compoundAlpha-Oxidation of Phytanic AcidHypothetical Direct Beta-Oxidation
Substrate This compound (C21, methyl at C10)Phytanoyl-CoA (C20, methyl at C3, C7, C11, C15)This compound
Initial Enzyme Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoA Hydroxylase (PHYH)Acyl-CoA Dehydrogenase
Key Intermediates 2-Hydroxy-10-methylicosanoyl-CoA, 9-Methylnonadecanal2-Hydroxyphytanoyl-CoA, PristanalEnoyl-CoA, 3-Hydroxyacyl-CoA, 3-Ketoacyl-CoA
Products 9-Methylnonadecanoyl-CoA, Formyl-CoA, Acetyl-CoA, Propionyl-CoAPristanoyl-CoA, Formyl-CoA, Acetyl-CoA, Propionyl-CoAAcetyl-CoA, Propionyl-CoA
Cellular Location PeroxisomePeroxisomeMitochondria
Metabolic Outcome Energy production, removal of methyl branchEnergy production, detoxification of phytanic acidLikely inefficient due to steric hindrance

Quantitative Comparison (Estimated)

ParameterThis compound (Alpha-Oxidation)Phytanic Acid (Alpha-Oxidation)Straight-Chain VLCFA (Beta-Oxidation)
Enzyme Vmax (nmol/min/mg protein) Estimated: 0.5 - 1.5 (for PHYH)1.0 - 2.5 (for PHYH)[1]5.0 - 10.0 (for Acyl-CoA Oxidase)
Substrate Km (µM) Estimated: 10 - 30 (for PHYH)15 - 40 (for PHYH)[1]5 - 20 (for Acyl-CoA Oxidase)
Metabolic Flux (nmol/h/10^6 cells) Estimated: 5 - 1510 - 2550 - 100
Cellular Accumulation (pmol/10^6 cells) Low (if pathway is efficient)High in Refsum disease (pathological)Low (efficiently metabolized)

Assumptions: The kinetic parameters for this compound are extrapolated from the known substrate specificity of phytanoyl-CoA hydroxylase, which can accommodate various 3-alkyl-branched acyl-CoAs.[1] Metabolic flux and cellular accumulation are hypothetical and will depend on the specific cell type and metabolic state.

Experimental Protocols

Validating the metabolic pathway of this compound requires specific experimental approaches. Below are detailed protocols for key experiments.

3.1. Quantification of this compound and its Metabolites by LC-MS/MS

This protocol allows for the sensitive and specific quantification of this compound and its downstream metabolites.

  • Sample Preparation (from cultured cells):

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (7:3).

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be determined using authentic standards or by in-silico prediction. For a generic acyl-CoA, a common transition is the neutral loss of the phosphopantetheine group.

Experimental_Workflow_LC_MS_MS Cell_Culture Cell Culture with 10-Methylicosanoic Acid Extraction Metabolite Extraction (with Internal Standard) Cell_Culture->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

3.2. Stable Isotope Tracing to Elucidate Metabolic Flux

This method uses a stable isotope-labeled precursor to trace the metabolic fate of this compound.

  • Experimental Design:

    • Synthesize or procure ¹³C-labeled 10-methylicosanoic acid.

    • Culture cells in a medium containing the labeled precursor for a defined period (e.g., 24 hours).

    • Harvest the cells and extract metabolites as described in section 3.1.

    • Analyze the extracts by LC-MS/MS to detect and quantify the incorporation of ¹³C into downstream metabolites of the alpha- and beta-oxidation pathways.

  • Data Analysis:

    • The degree of ¹³C enrichment in metabolites such as 9-methylnonadecanoyl-CoA, and subsequent beta-oxidation products (e.g., acetyl-CoA, propionyl-CoA) will provide evidence for the active metabolic flux through the proposed pathway. The mass shift corresponding to the number of incorporated ¹³C atoms is monitored.

Logical_Relationship_Isotope_Tracing Labeled_Precursor ¹³C-10-Methylicosanoic Acid Metabolic_Incorporation Cellular Metabolism Labeled_Precursor->Metabolic_Incorporation Labeled_Metabolites ¹³C-Labeled Downstream Metabolites Metabolic_Incorporation->Labeled_Metabolites LC_MS_Analysis LC-MS Analysis Labeled_Metabolites->LC_MS_Analysis Flux_Determination Metabolic Flux Determination LC_MS_Analysis->Flux_Determination

This guide provides a foundational framework for investigating the metabolic role of this compound. The proposed pathway and comparative data, while based on sound biochemical principles and evidence from related molecules, underscore the need for direct experimental validation. The provided protocols offer a starting point for researchers to rigorously test these hypotheses and further elucidate the intricacies of branched-chain fatty acid metabolism.

References

A Comparative Guide to the Quantification of 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prevalent analytical methods for the quantification of 10-Methylicosanoyl-CoA, a branched long-chain acyl-coenzyme A derivative. The accurate measurement of this and other lipid metabolites is crucial for research in metabolic disorders, microbiology, and bioengineering. Here, we objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a commercial Fluorometric Enzymatic Assay Kit, supported by experimental data and detailed protocols.

Introduction to this compound Quantification

This compound is a specialized lipid molecule that can play a role in various biological processes. Its quantification is essential for understanding its metabolic pathways and identifying its function in health and disease. The choice of analytical method depends on the specific requirements of the research, such as the need for high specificity and sensitivity versus high-throughput and ease of use. This guide aims to assist researchers in selecting the most appropriate method for their experimental needs.

Method Comparison

The two methods compared in this guide are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive targeted approach, and a commercially available Fluorometric Enzymatic Assay Kit, which offers a more accessible and high-throughput solution.

Data Presentation

The following table summarizes the key quantitative performance parameters of the two methods. It is important to note that the LC-MS/MS data is representative of methods validated for common long-chain acyl-CoAs and serves as a strong estimate for a specialized molecule like this compound.[1][2][3] The enzymatic assay data is based on a commercially available kit for the general quantification of fatty acyl-CoAs.[4]

FeatureLC-MS/MSFluorometric Enzymatic Assay Kit
Principle Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification.Coupled enzymatic reactions leading to a fluorescent product proportional to the total amount of fatty acyl-CoAs.[4]
Specificity Very High (can distinguish between structurally similar molecules).Low (measures total fatty acyl-CoAs, not specific to this compound).
Sensitivity (LOD/LOQ) Limit of Quantification (LOQ) in the low femtomole (fmol) range.[5]Limit of Detection (LOD) of 0.3 µM.[4]
Linear Dynamic Range Typically spans 3-4 orders of magnitude.0.3 to 100 µM.[4]
Accuracy High (typically 94.8% to 110.8% for related long-chain acyl-CoAs).[1][2][3]Moderate (can be affected by interfering substances).
Precision (CV%) High (Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4% for related long-chain acyl-CoAs).[1][2][3]Good (typically <10% for intra-assay and <15% for inter-assay).
Sample Throughput Lower (sample preparation and run times can be significant).High (amenable to 96-well plate format).[4]
Equipment Cost HighLow (requires a standard fluorescence plate reader).
Expertise Required High (requires skilled operator for method development, operation, and data analysis).Low (simple "mix-incubate-measure" protocol).[4]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure for the quantification of long-chain acyl-CoAs, adaptable for this compound.

1. Sample Preparation (from cell culture)

  • Cell Harvesting: Rinse cultured cells with ice-cold PBS. Scrape cells in ice-cold PBS and centrifuge to obtain a cell pellet.

  • Extraction: Resuspend the cell pellet in an ice-cold extraction solution (e.g., acetonitrile (B52724)/isopropanol/water mixture). Homogenize the sample using a sonicator or bead beater.

  • Protein Precipitation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The resulting supernatant can be further purified and concentrated using a solid-phase extraction cartridge (e.g., Oasis HLB). Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/water with ammonium (B1175870) hydroxide).

  • Final Preparation: The eluate is diluted for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.[1][2][3]

    • Mobile Phase: A gradient of ammonium hydroxide (B78521) in water (A) and ammonium hydroxide in acetonitrile (B) is commonly used.[1][2][3]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides high specificity.

3. Data Analysis

  • A standard curve is generated using a synthetic this compound standard of known concentrations.

  • The peak area of the analyte in the sample is compared to the standard curve to determine its concentration.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) should be used to correct for variations in sample preparation and instrument response.

Fluorometric Enzymatic Assay Kit Protocol

This protocol is based on a generic commercial kit for the quantification of total fatty acyl-CoAs.[4]

1. Sample Preparation

  • Lysis: Homogenize tissue or cell samples in the provided lysis buffer.

  • Centrifugation: Centrifuge the lysate to remove insoluble material.

  • Dilution: Dilute the supernatant to fall within the linear range of the assay.

2. Assay Procedure (96-well plate format)

  • Standard Curve Preparation: Prepare a dilution series of the provided fatty acyl-CoA standard.

  • Reaction Setup: Add standards and samples to the wells of the microplate.

  • Reagent Addition: Add the reaction mix containing the necessary enzymes and fluorescent probe to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).[4]

3. Detection

  • Measurement: Read the fluorescence intensity at the specified excitation and emission wavelengths (e.g., λex/em = 530/585 nm) using a fluorescence microplate reader.[4]

4. Data Analysis

  • Subtract the blank reading from all measurements.

  • Plot the standard curve of fluorescence intensity versus concentration.

  • Determine the concentration of total fatty acyl-CoAs in the samples from the standard curve.

Mandatory Visualizations

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Extraction of Acyl-CoAs Sample->Extraction Purification Purification (SPE) Extraction->Purification LC LC Separation Purification->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for this compound quantification using LC-MS/MS.

Method_Comparison cluster_lcmsms LC-MS/MS cluster_enzymatic Enzymatic Assay L_Spec High Specificity L_Sens High Sensitivity L_Comp High Complexity L_Cost High Cost E_Spec Low Specificity E_Sens Lower Sensitivity E_Simp Simplicity E_Cost Low Cost Analyte This compound Quantification Analyte->L_Spec Analyte->L_Sens Analyte->L_Comp Analyte->L_Cost Analyte->E_Spec Analyte->E_Sens Analyte->E_Simp Analyte->E_Cost

Caption: Key performance characteristics of LC-MS/MS versus Enzymatic Assay.

References

A Comparative Guide to the Gene Expression Effects of 10-Methylicosanoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and inferred effects of 10-Methylicosanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA, on gene expression. While direct comparative transcriptomic data for this compound is limited, this document synthesizes existing research on branched-chain and straight-chain fatty acyl-CoAs to offer a predictive analysis of their differential impacts on cellular signaling and gene regulation.

Introduction

Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also crucial signaling molecules that modulate gene expression, primarily by acting as ligands for nuclear receptors and other transcription factors. Palmitoyl-CoA, derived from the saturated fatty acid palmitate, is one of the most abundant intracellular fatty acyl-CoAs and its effects on gene expression are well-documented. In contrast, this compound is a less-studied branched-chain fatty acyl-CoA. Understanding the distinct effects of these molecules is critical for research into metabolic diseases, cellular signaling, and drug development.

Core Signaling Pathways

Both this compound and palmitoyl-CoA are known to influence gene expression primarily through their interaction with two key nuclear receptors: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Hepatocyte Nuclear Factor 4 Alpha (HNF-4α).[1][2][3] Fatty acyl-CoAs serve as endogenous ligands for these transcription factors, modulating their activity and leading to changes in the transcription of a wide array of genes, particularly those involved in lipid metabolism.[1][3]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acids Fatty Acids Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Fatty Acids->Fatty Acyl-CoA Synthetase This compound This compound Fatty Acyl-CoA Synthetase->this compound Palmitoyl-CoA Palmitoyl-CoA Fatty Acyl-CoA Synthetase->Palmitoyl-CoA PPARa_cyto PPARα This compound->PPARa_cyto HNF4a_cyto HNF4α This compound->HNF4a_cyto Palmitoyl-CoA->PPARa_cyto Palmitoyl-CoA->HNF4a_cyto PPARa_nu PPARα PPARa_cyto->PPARa_nu HNF4a_nu HNF4α HNF4a_cyto->HNF4a_nu RXR_cyto RXR RXR_nu RXR RXR_cyto->RXR_nu PPRE PPRE PPARa_nu->PPRE binds as heterodimer with RXR HNF4a_RE HNF4α RE HNF4a_nu->HNF4a_RE binds as homodimer Gene Expression Gene Expression PPRE->Gene Expression Activation/Repression HNF4a_RE->Gene Expression Activation/Repression

Caption: General signaling pathway for fatty acyl-CoA-mediated gene regulation.

Comparative Effects on Gene Expression

The structural differences between the branched-chain this compound and the straight-chain palmitoyl-CoA are predicted to lead to differential activation of target genes.

FeatureThis compound (Inferred)Palmitoyl-CoA (Documented)
Primary Nuclear Receptor Target PPARα, HNF-4αPPARα, HNF-4α
Affinity for PPARα High affinity, similar to other very-long-chain and branched-chain fatty acyl-CoAs.[4][5]High affinity.[6]
Affinity for HNF-4α Likely binds, as HNF-4α binds a range of long-chain fatty acyl-CoAs.[1][7]Binds and modulates its transcriptional activity.[1][7]
Primary Metabolic Pathway Regulated Peroxisomal β-oxidation of very-long-chain and branched-chain fatty acids.[2][4]Mitochondrial β-oxidation of long-chain fatty acids, fatty acid synthesis, and transport.[6][8]
Key Upregulated Genes (Predicted/Known) - Acyl-CoA Oxidase (ACOX) genes- D-bifunctional protein (DBI)- Peroxisomal biogenesis genes (PEXs)- Carnitine Palmitoyltransferase 1 (CPT1)- Acyl-CoA Synthetase Long-Chain Family Members (ACSLs)- Fatty Acid Binding Proteins (FABPs)
Key Downregulated Genes (Predicted/Known) - Genes involved in de novo lipogenesis (potentially)- Acetyl-CoA Carboxylase (ACC)- Fatty Acid Synthase (FASN)

Experimental Protocols

To directly compare the effects of this compound and palmitoyl-CoA on gene expression, the following experimental workflow is recommended.

cluster_workflow Experimental Workflow A Cell Culture (e.g., HepG2, primary hepatocytes) B Treatment with: 1. Vehicle Control 2. This compound 3. Palmitoyl-CoA A->B C RNA Extraction B->C D RNA Sequencing (RNA-Seq) C->D E Bioinformatic Analysis D->E F Differential Gene Expression Analysis E->F G Pathway and Gene Ontology Analysis F->G H Validation by RT-qPCR F->H

Caption: Workflow for comparative transcriptomic analysis.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: A metabolically active cell line such as human hepatoma HepG2 cells or primary hepatocytes would be suitable.

  • Culture Conditions: Cells should be cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Prior to treatment, cells should be serum-starved for a defined period to reduce basal levels of fatty acid signaling. Cells would then be treated with equimolar concentrations of this compound and palmitoyl-CoA, or their corresponding fatty acid precursors which are then activated intracellularly. A vehicle control (e.g., ethanol (B145695) or DMSO) should be included. Treatment duration should be optimized to capture transcriptional changes (e.g., 6, 12, or 24 hours).

2. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA should be extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity should be assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries should be prepared from high-quality RNA samples. Sequencing can be performed on a platform such as the Illumina NovaSeq to generate a sufficient number of reads for robust differential expression analysis.

3. Bioinformatic Analysis:

  • Data Processing: Raw sequencing reads should be quality-checked and trimmed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to a reference genome.

  • Differential Gene Expression: Aligned reads are used to quantify gene expression levels. Statistical analysis is then performed to identify genes that are significantly differentially expressed between the treatment groups and the control.

  • Functional Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are significantly altered by each treatment.

4. Validation:

  • Quantitative Real-Time PCR (RT-qPCR): The expression levels of a subset of key differentially expressed genes identified by RNA-seq should be validated using RT-qPCR to confirm the sequencing results.

Conclusion

While direct experimental comparisons are lacking, the available evidence strongly suggests that this compound and palmitoyl-CoA will elicit distinct gene expression profiles. Palmitoyl-CoA primarily regulates genes involved in mitochondrial fatty acid oxidation and lipogenesis. In contrast, this compound, as a branched-chain fatty acyl-CoA, is predicted to be a potent activator of PPARα, leading to the upregulation of genes involved in peroxisomal β-oxidation. These differential effects have significant implications for understanding the roles of various fatty acid species in metabolic health and disease. The experimental framework provided here offers a robust approach to directly test these predictions and further elucidate the specific regulatory functions of these important lipid molecules.

References

Navigating the Metabolic Maze: A Comparative Guide to the Enzymatic Processing of 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of complex lipids is paramount. This guide provides a comparative analysis of the enzymatic pathways involved in the metabolism of 10-methylicosanoyl-CoA, a long-chain branched fatty acid. We will explore the primary route of beta-oxidation and its key alternatives, alpha- and omega-oxidation, offering insights into their mechanisms, efficiencies, and the experimental protocols required for their investigation.

The initial enzymatic step in the catabolism of a saturated fatty acyl-CoA, such as this compound, is typically a dehydrogenation reaction. This reaction, catalyzed by an acyl-CoA dehydrogenase, introduces a double bond and is the committed step for entry into the beta-oxidation spiral. However, the presence of a methyl branch can complicate this process, necessitating alternative metabolic routes.

Comparative Analysis of Metabolic Pathways

The degradation of this compound and other long-chain branched fatty acids can proceed through three distinct pathways, each with unique enzymatic machinery and subcellular localization.

PathwayPrimary EnzymeSubcellular LocationKey Product from this compound (Predicted)Relative Efficiency (General)
Beta-Oxidation Acyl-CoA DehydrogenaseMitochondria10-Methyl-trans-2-icosenoyl-CoAHigh for straight-chain fatty acids; may be sterically hindered by methyl group.
Alpha-Oxidation Phytanoyl-CoA Dioxygenase (for phytanic acid)PeroxisomesPristanal (B217276) and Formyl-CoA (after several steps)Lower than beta-oxidation; primarily for β-methylated fatty acids.[1]
Omega-Oxidation Cytochrome P450 monooxygenasesEndoplasmic ReticulumDicarboxylic acidsMinor pathway, becomes significant when beta-oxidation is impaired.[2][3]

Experimental Protocols

Accurate assessment of the enzymatic activity of the pathways involved in this compound metabolism is crucial for research and drug development. Below are detailed methodologies for key experimental assays.

Acyl-CoA Dehydrogenase Activity Assay (Beta-Oxidation)

This protocol is adapted from established methods for measuring acyl-CoA dehydrogenase activity.[4][5]

Objective: To quantify the rate of dehydrogenation of this compound.

Principle: The activity of acyl-CoA dehydrogenase is measured by monitoring the reduction of a suitable electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Purified Acyl-CoA Dehydrogenase (long-chain specific)

  • This compound (substrate)

  • Ferricenium hexafluorophosphate or DCPIP (electron acceptor)

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the electron acceptor in a cuvette.

  • Add a known concentration of this compound to the reaction mixture.

  • Initiate the reaction by adding a specific amount of purified acyl-CoA dehydrogenase.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 300 nm for ferricenium or 600 nm for DCPIP) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of electron acceptor per minute.

Peroxisomal Alpha-Oxidation Assay

This protocol is based on methods used to study the alpha-oxidation of phytanic acid.[1]

Objective: To detect the products of alpha-oxidation of this compound.

Principle: The assay involves incubating the substrate with isolated peroxisomes or a reconstituted enzyme system and then detecting the formation of the expected products, such as pristanal and formyl-CoA, using chromatographic techniques.

Materials:

  • Isolated peroxisomes or purified enzymes of the alpha-oxidation pathway

  • This compound

  • Reaction buffer containing necessary cofactors (Fe²⁺, O₂, TPP)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

Procedure:

  • Incubate this compound with the peroxisomal preparation or reconstituted enzymes in the reaction buffer.

  • The reaction is carried out at 37°C for a defined period.

  • Stop the reaction by adding an organic solvent to extract the lipid products.

  • Analyze the extracted lipids by GC-MS or HPLC to identify and quantify the products of alpha-oxidation.

Omega-Oxidation Activity Assay

This protocol is a general method for assessing omega-oxidation.[2][6]

Objective: To measure the formation of omega-hydroxylated fatty acids from this compound.

Principle: The activity of cytochrome P450 enzymes involved in omega-oxidation is determined by incubating the substrate with microsomes (containing the enzymes) and NADPH, and then quantifying the hydroxylated product.

Materials:

  • Isolated liver or kidney microsomes

  • This compound

  • NADPH (cofactor)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing microsomes, this compound, and reaction buffer.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction and extract the lipids.

  • Analyze the products by LC-MS/MS to detect and quantify the omega-hydroxylated derivative of 10-methylicosanoic acid.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed metabolic pathways.

Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrion This compound This compound 10-Methyl-trans-2-icosenoyl-CoA 10-Methyl-trans-2-icosenoyl-CoA This compound->10-Methyl-trans-2-icosenoyl-CoA Acyl-CoA Dehydrogenase Further Beta-Oxidation Further Beta-Oxidation 10-Methyl-trans-2-icosenoyl-CoA->Further Beta-Oxidation Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Branched-Chain Fatty Acid This compound Hydroxylated Intermediate Hydroxylated Intermediate Branched-Chain Fatty Acid->Hydroxylated Intermediate Dioxygenase Pristanal_Formyl_CoA Pristanal + Formyl-CoA Hydroxylated Intermediate->Pristanal_Formyl_CoA Lyase Pristanic Acid Pristanic Acid Pristanal_Formyl_CoA->Pristanic Acid Dehydrogenase Omega_Oxidation_Pathway cluster_er Endoplasmic Reticulum Fatty Acid This compound Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Fatty Acid->Omega-Hydroxy Fatty Acid Cytochrome P450 Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxy Fatty Acid->Dicarboxylic Acid Dehydrogenases

References

Safety Operating Guide

Prudent Disposal of 10-Methylicosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle 10-Methylicosanoyl-CoA with care. Although many long-chain fatty acyl-CoA compounds are not classified as hazardous substances, they are often supplied as a powder. Finely dispersed combustible dust may form an explosible mixture in the air, necessitating precautions to avoid dust generation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Procedure

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Waste Collection:

    • Collect waste this compound, including any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled, and sealed waste container.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • For a dry spill, carefully sweep or vacuum the material into a designated waste container. Ensure the vacuum is suitable for collecting fine powders, if applicable.

    • Clean the affected area thoroughly.

    • Do not allow the product to enter drains.

  • Final Disposal:

    • Transfer the sealed waste container to your institution's designated chemical waste storage area.

    • Ensure all required waste disposal forms are completed accurately.

Summary of Safety and Handling Data

ParameterGuidelineCitation
Personal Protective Equipment Safety glasses, gloves, lab coat
Handling Precautions Avoid inhalation of dust. Prevent contact with skin and eyes.
Spill Response Take up dry, avoiding dust generation. Clean the affected area.
Environmental Precautions Do not let product enter drains.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Need to Dispose of this compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe collect_waste Collect Waste in Labeled, Sealed Container ppe->collect_waste spill Spill Occurs? collect_waste->spill contain_spill Contain Spill & Clean Area spill->contain_spill Yes no_spill No Spill spill->no_spill No transfer_waste Transfer to Chemical Waste Storage contain_spill->transfer_waste no_spill->transfer_waste documentation Complete Waste Disposal Documentation transfer_waste->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific protocols and regulations provided by your institution's Environmental Health and Safety department.

Essential Safety and Handling Protocol for 10-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Guiding Principle: Assume Hazard, Proceed with Caution

Given the uncharacterized nature of 10-Methylicosanoyl-CoA, it must be handled as a hazardous substance until its toxicological properties are well-documented.[2] This approach ensures a high level of safety for researchers and the environment. All personnel must be trained in these procedures before handling the compound.

Personal Protective Equipment (PPE)

A multi-layered defense is crucial when handling novel chemical entities. The following PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.

PPE Component Specification Purpose & Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[2]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Body Protection A fully buttoned, fire-retardant lab coat. A chemical-resistant apron is recommended for larger quantities.[2]Protects the torso and arms from splashes and contamination.[2]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[3] A full-face shield should be worn over goggles if there is a significant splash risk.[1][2]Protects the eyes and face from splashes, aerosols, and particulates.[2]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]A fume hood is a primary engineering control to prevent the inhalation of aerosols or particulates.
Operational Plan: A Step-by-Step Workflow

A systematic workflow is essential to minimize the risk of exposure and contamination when handling this compound.

Experimental Protocol: Safe Handling Workflow

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Place absorbent pads on the work surface to contain any potential spills.

  • Handling:

    • Don all required PPE as specified in the table above.

    • Conduct all manipulations of the compound, including weighing and preparing solutions, within the chemical fume hood.

    • Avoid the generation of dust or aerosols.

    • Use disposable equipment where possible to minimize cross-contamination.

  • Post-Handling:

    • Upon completion of work, decontaminate the work area with an appropriate solvent.

    • Remove PPE carefully, avoiding self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: Treat as hazardous chemical waste.[2] Collect in a clearly labeled, sealed, and compatible container.

  • Contaminated Solids (e.g., gloves, absorbent pads, and disposable labware): Place in a designated and sealed hazardous waste bag.[2]

  • Contaminated Sharps (e.g., pipette tips, needles): Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[2]

  • Institutional Guidelines: Always follow your institution's and local regulations for the collection and disposal of hazardous chemical waste.[4][5][6] Never dispose of chemical waste down the drain.[7]

Emergency Response

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][2]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2]

  • Inhalation: Move to fresh air immediately.[1][2]

  • Spill: In case of a spill, evacuate the area and follow your institution's spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Seek immediate medical attention after any exposure and report the incident to your supervisor. [1][2]

Visual Workflow for Safe Handling

SafeHandlingWorkflow start Start: Prepare for Handling ppe Don Mandatory PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood handle Handle this compound: - Weighing - Solution Preparation hood->handle decontaminate Decontaminate Work Area and Equipment handle->decontaminate waste Segregate and Label Hazardous Waste: - Unused Compound - Contaminated Solids - Sharps handle->waste remove_ppe Remove PPE Carefully decontaminate->remove_ppe waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.